Product packaging for Dysprosium(III) sulfate(Cat. No.:CAS No. 14373-91-2)

Dysprosium(III) sulfate

Cat. No.: B079025
CAS No.: 14373-91-2
M. Wt: 260.58 g/mol
InChI Key: CMRXFLGFLWZYHT-UHFFFAOYSA-N
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Description

Dysprosium(III) sulfate is a high-purity inorganic salt that serves as a critical source of dysprosium ions (Dy³⁺) in advanced scientific research. Its primary research value lies in the fields of catalysis, materials science, and magnetism. As a Lewis acid catalyst, it facilitates a variety of organic transformations, including esterifications and hydrolyses, due to the strong electrophilicity of the Dy³⁺ ion. In materials science, it is a key precursor for the synthesis of dysprosium-doped nanomaterials, phosphors, and luminescent compounds, where it imparts unique magnetic and optical properties. The compound's high magnetic moment makes it invaluable for fundamental studies in molecular magnetism and the development of single-molecule magnets (SMMs). Furthermore, its paramagnetic nature is exploited in spectroscopic studies and in the design of contrast agents. Provided with guaranteed purity and consistency, this sulfate salt offers researchers a reliable and soluble form of dysprosium for precise experimental outcomes in both aqueous and solid-state chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula DyH2O4S B079025 Dysprosium(III) sulfate CAS No. 14373-91-2

Properties

CAS No.

14373-91-2

Molecular Formula

DyH2O4S

Molecular Weight

260.58 g/mol

IUPAC Name

dysprosium;sulfuric acid

InChI

InChI=1S/Dy.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

CMRXFLGFLWZYHT-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3]

Canonical SMILES

OS(=O)(=O)O.[Dy]

Other CAS No.

14373-91-2

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Dysprosium Iii Sulfate

Conventional Synthetic Routes

The most established and widely utilized methods for preparing dysprosium(III) sulfate (B86663) involve reactions in aqueous solutions. These routes are favored for their operational simplicity and scalability.

A primary and straightforward laboratory and industrial method for synthesizing dysprosium(III) sulfate is the acid-base neutralization reaction. This process uses dysprosium(III) oxide (Dy₂O₃), a pastel yellowish-greenish powder, as the precursor, which is reacted with sulfuric acid (H₂SO₄). wikipedia.org The reaction typically yields the hydrated form of the salt, most commonly this compound octahydrate (Dy₂(SO₄)₃·8H₂O). prochemonline.com

When accounting for the formation of the common octahydrate, the equation is: Dy₂O₃ + 3H₂SO₄ + 5H₂O → Dy₂(SO₄)₃·8H₂O

The reaction proceeds as a typical acid-base neutralization. The fundamental mechanism involves the protonation of the oxide ions in the dysprosium(III) oxide lattice by the hydronium ions from the sulfuric acid. This initial step breaks down the solid oxide structure, releasing Dy³⁺ ions into the aqueous solution.

Protonation of Oxide: The surface of the solid Dy₂O₃ reacts with the acid. The oxide ions (O²⁻) are strong bases and readily accept protons (H⁺) from the sulfuric acid to form water.

Dissolution of Dysprosium Ions: As the oxide lattice is disrupted, the dysprosium(III) ions (Dy³⁺) are released into the solution.

Coordination and Precipitation: In the aqueous environment, the dissolved Dy³⁺ ions are solvated by water molecules. They then electrostatically interact with the sulfate anions (SO₄²⁻) from the sulfuric acid. Upon reaching a sufficient concentration, typically through evaporation of the solvent, the this compound precipitates from the solution, often incorporating water molecules to form a stable crystalline hydrate. prochemonline.comaemree.com

The efficiency, yield, and purity of the this compound produced via this method are highly dependent on the careful control of several reaction parameters. prismbiolab.com Optimization involves balancing reaction rate, completeness of the reaction, and the prevention of unwanted side products or impurities.

Key parameters include:

Stoichiometry: A slight excess of dysprosium(III) oxide is often used to ensure that all the sulfuric acid is consumed. This prevents the final product from being contaminated with residual acid, which can be difficult to remove.

Acid Concentration: The concentration of the sulfuric acid affects the reaction rate. While a higher concentration can increase the rate, it can also lead to localized overheating and potentially the formation of less soluble byproducts. A moderately concentrated acid is typically optimal.

Temperature: The reaction is exothermic. While gentle heating can increase the rate of dissolution of the oxide, excessive temperatures can decrease the solubility of some rare earth sulfates, potentially leading to premature precipitation and incomplete reaction. researchgate.net Conversely, some studies report that precipitation at elevated temperatures (e.g., 70°C) can enhance the recovery of dysprosium. researchgate.net This highlights the complex thermodynamic behavior of rare earth sulfates in aqueous systems. researchgate.netosti.gov

The following table summarizes typical considerations for parameter optimization.

ParameterTypical Range/ConditionRationale and Impact
Stoichiometry (Dy₂O₃:H₂SO₄)Slight molar excess of Dy₂O₃Ensures complete neutralization of the acid, leading to a purer product free of residual H₂SO₄.
Sulfuric Acid Concentration20-40% (w/w)Balances a reasonable reaction rate with control over the exothermic nature of the reaction and prevents the formation of overly acidic or basic salts.
Reaction Temperature50-90°CFacilitates the dissolution of the solid oxide precursor. The optimal temperature can be complex, as rare earth sulfate solubility varies significantly with temperature. researchgate.net
Reaction TimeSeveral hoursEnsures the reaction proceeds to completion for maximum yield.
AgitationContinuous stirringMaintains a homogeneous reaction mixture, improves contact between the solid oxide and the acid, and aids in heat dissipation.

Acid-Base Neutralization of Dysprosium(III) Oxide with Sulfuric Acid

Contemporary and Advanced Synthesis Approaches

Modern synthetic chemistry seeks to produce materials with precisely controlled properties. For this compound, advanced methods aim to enhance features like crystallinity, particle size, and morphology, which are crucial for specialized applications.

Hydrothermal synthesis is a technique that employs high-temperature and high-pressure water as a reaction medium to crystallize substances. This method is particularly effective for producing highly crystalline, monodisperse powders that are often difficult to obtain through conventional precipitation routes. cuneyttas.com For rare earth sulfates, hydrothermal methods can overcome issues related to their complex solubility behavior and facilitate the formation of well-defined crystals. researchgate.net

The process generally involves placing the reactants (e.g., dysprosium oxide and sulfuric acid in an aqueous solution) into a sealed vessel, known as an autoclave, and heating it above the boiling point of water.

The unique properties of water under supercritical or near-critical conditions are key to hydrothermal synthesis. dss.go.th By precisely controlling pressure and temperature, it is possible to manipulate the dielectric constant, density, and viscosity of the water, thereby influencing reaction kinetics and solubility. dss.go.th

Temperature: Increasing the temperature generally accelerates reaction rates. In the context of rare earth sulfates, temperature control is critical. Thermodynamic models show that the solubility of these compounds in sulfate solutions is highly dependent on temperature. researchgate.net

Pressure: Pressure is used to keep the water in a liquid or supercritical state at high temperatures. Changes in pressure can significantly alter the solubility of ionic species. Research indicates that for hydrothermal systems, there exists a temperature and pressure window (e.g., above 250 °C and 90 MPa for some alkali sulfates) where the solubility of sulfates can increase dramatically, which is crucial for transporting the necessary ions for crystal growth. researchgate.net

The precise control afforded by this method allows for the targeted synthesis of this compound with specific characteristics. For instance, by manipulating the reaction conditions, one can influence the particle morphology and produce ultrafine, crystalline powders. dss.go.th This level of control is essential for applications where material properties at the nanoscale are paramount.

The following table outlines the influence of pressure and temperature in hydrothermal synthesis.

ParameterTypical RangeEffect on Synthesis and Product
Temperature100 - 400°CIncreases reaction kinetics and alters reactant solubility. Higher temperatures can lead to higher crystallinity but require more robust equipment.
PressureAutogenous to >100 MPaMaintains the aqueous phase at high temperatures and significantly influences the solubility of ionic precursors like rare earth sulfates. researchgate.net Allows for fine-tuning of particle morphology. dss.go.th
Residence TimeHours to DaysLonger times typically allow for the growth of larger, more perfect crystals.

Hydrothermal Synthesis for Enhanced Crystallinity

Impact on Crystal Defect Density and Purity Enhancement

The performance of this compound in advanced applications is intrinsically linked to its purity and crystalline quality. The synthesis methodology directly influences the density of crystallographic defects, which are interruptions in the regular, repeating arrangement of atoms within the crystal lattice. wikipedia.org Common types of defects include point defects (such as vacancies and substitutional impurities), line defects, and planar defects.

Crystal Defect Density: In the context of this compound (Dy₂(SO₄)₃), point defects are of particular concern.

Vacancies: These occur when an atom is missing from its lattice site. For instance, a Dy³⁺ or SO₄²⁻ ion might be absent from its expected position. The formation of vacancies can be influenced by thermal fluctuations during crystallization.

Substitutional Impurities: Given that dysprosium is often extracted from minerals containing other rare earth elements, there is a high probability of other lanthanide ions (e.g., holmium, erbium, terbium) substituting for Dy³⁺ ions in the crystal lattice. rsc.org This is a form of isovalent substitution, where the impurity ion has the same oxidation state as the host ion. wikipedia.org Non-rare earth impurities can also be incorporated into the crystal structure. wikipedia.org

The rate of crystallization, temperature gradients, and precursor purity are critical factors. Rapid, uncontrolled precipitation can lead to a higher density of all types of defects, while slow, controlled crystallization from a highly purified solution generally yields crystals with a more perfect structure.

Purity Enhancement: Achieving high purity in the final this compound product begins with the purification of the raw dysprosium source. Traditional methods for separating and purifying rare earth elements are crucial.

Ion-Exchange Chromatography: This technique was instrumental in the first isolation of pure dysprosium in the 1950s. rsc.org It separates rare earth ions based on their slightly different affinities for a resin, allowing for the effective removal of adjacent lanthanide impurities.

Liquid-Liquid Extraction: This has become a dominant industrial method for rare earth separation. It relies on the differential partitioning of rare earth ions between two immiscible liquid phases, enabling large-scale purification. rsc.org

Defect TypeDescriptionInfluence of Synthesis
Vacancy A lattice site that is unoccupied. wikipedia.orgRapid cooling or crystallization can increase vacancy concentration.
Substitutional Impurity A host atom (Dy³⁺) is replaced by a foreign atom (e.g., another lanthanide ion). wikipedia.orgDependent on the purity of the initial dysprosium precursor.
Interstitial Impurity An atom occupies a site that is normally vacant in the crystal lattice.Can be introduced from the solvent or environment during synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is an advanced technique that employs microwave radiation to heat reactants. fiveable.me This method offers substantial benefits over conventional heating, including dramatically reduced reaction times, improved energy efficiency, and enhanced product yields. fiveable.me The process relies on the direct interaction of microwaves with polar molecules in the reaction medium, leading to rapid and uniform volumetric heating. fiveable.menih.gov

Kinetics and Energy Efficiency Considerations

Kinetics: The primary kinetic advantage of microwave-assisted synthesis is the significant acceleration of reaction rates. Unlike conventional heating, which relies on slow conduction and convection, microwave energy is delivered directly and volumetrically to the solvent and reactants. fiveable.me This results in a rapid increase in temperature throughout the reaction mixture.

Reaction Time: Chemical reactions that might take several hours or even days using conventional heating methods can often be completed in a matter of minutes under microwave irradiation. fiveable.me

Heating Rate: Microwave reactors can achieve very high heating rates (e.g., 30 °C/s), which can be precisely controlled. nih.gov This rapid energy transfer enhances reaction kinetics and can lead to the formation of unique or metastable phases not accessible through conventional methods. utexas.edu

Energy Efficiency: Microwave-assisted synthesis is recognized as a more energy-efficient and sustainable "green chemistry" approach. fiveable.me

Reduced Energy Consumption: By localizing the energy directly to the sample, microwave reactors avoid the need to heat the entire furnace or oil bath, leading to significant energy savings. fiveable.me

Process Optimization: In industrial applications, such as the leaching of rare earth concentrates with sulfuric acid, microwave reactors offer more efficient heating with lower volumes of off-gases to treat compared to conventional kilns. mriwa.wa.gov.au This improved energy efficiency and tighter temperature control can reduce operational costs and environmental impact. mriwa.wa.gov.au

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction & ConvectionDirect Dielectric Heating
Reaction Time Hours to DaysMinutes
Heating Profile Non-uniform, surface heatingUniform, volumetric heating
Energy Efficiency LowerHigher
Mechanisms of Rapid Nucleation and Particle Morphology Control

The unique heating mechanism in microwave synthesis provides powerful control over the nucleation and growth of crystalline particles, which determines their final size, shape, and distribution.

Rapid Nucleation: The uniform and rapid heating provided by microwaves promotes homogeneous nucleation, where crystal nuclei form spontaneously and uniformly throughout the solution. nih.gov

Burst Nucleation: The fast temperature ramp leads to a rapid increase in monomer concentration, triggering a "burst" of nucleation. nih.gov This separates the nucleation and growth stages more effectively than in many conventional methods. nih.gov

Uniformity: Volumetric heating minimizes temperature gradients within the solution, ensuring that nucleation occurs simultaneously everywhere. This leads to the formation of particles with a narrow size distribution. nih.gov Slower microwave heating can favor crystal growth over nucleation, resulting in larger, single-crystalline particles, while faster heating favors nucleation, leading to smaller, polycrystalline particles. mdpi.com

Particle Morphology Control: The final morphology (shape) of the this compound crystals can be precisely controlled by manipulating various reaction parameters within the microwave synthesis environment.

Precursors and Solvents: The choice of dysprosium salt precursor and the solvent system is critical. The solvent's polarity determines how effectively it absorbs microwave energy, influencing the heating rate and reaction kinetics. nih.gov

Additives and Capping Agents: Surfactants or capping agents can be added to selectively adsorb onto specific crystal faces, inhibiting growth in certain directions and promoting it in others, thereby controlling the final particle shape (e.g., spheres, rods, cubes). bohrium.comrsc.org

Temperature and Time: The reaction temperature and duration directly impact crystal growth. anton-paar.com Precise control over these parameters allows for tailoring the particle size and preventing undesirable processes like Ostwald ripening, where larger particles grow at the expense of smaller ones. rsc.org

By carefully tuning these parameters, microwave-assisted synthesis can be a powerful tool for producing this compound with specifically designed particle sizes and morphologies for targeted applications. researchgate.net

Electrochemical Dissolution Routes from Metallic Dysprosium

An alternative, high-purity route to synthesizing this compound involves the direct electrochemical dissolution of a pure dysprosium metal anode in a suitable sulfate-containing electrolyte. This method avoids many of the impurities associated with mineral processing by starting with a pre-purified metal.

Anodic Oxidation Mechanisms

In this process, a dysprosium metal billet or plate serves as the anode (the positive electrode) in an electrochemical cell. researchgate.net When a voltage is applied, the metallic dysprosium undergoes controlled oxidation, releasing dysprosium ions directly into the electrolyte. sustainability-directory.com

The fundamental anodic reaction is the oxidation of metallic dysprosium (Dy⁰) to the stable trivalent state (Dy³⁺):

Dy(s) → Dy³⁺(aq) + 3e⁻

This process involves the removal of three electrons from each dysprosium atom at the anode surface. nih.gov These Dy³⁺ ions then dissolve into the aqueous electrolyte, where they can combine with sulfate ions (SO₄²⁻) present in the solution to form this compound. The metal dissolves cleanly and controllably as a function of the applied current. sustainability-directory.com Studies on the electrochemical behavior of dysprosium in various electrolytes confirm that the reduction of Dy³⁺ is a one-step, three-electron process, and its reverse—anodic dissolution—is expected to proceed similarly. nih.gov

Faradaic Efficiency and Intermediate Suppression

Faradaic Efficiency: Faradaic efficiency (also known as current efficiency) is a critical metric in electrochemical synthesis. It represents the ratio of the actual amount of product formed (dissolved dysprosium) to the theoretical amount predicted by Faraday's laws of electrolysis based on the total charge passed through the cell. An efficiency of 100% means that all of the electrical current contributed to the desired anodic dissolution reaction.

Losses in efficiency can occur due to side reactions, such as the oxidation of water or other species in the electrolyte. However, electrochemical processes involving dysprosium have been shown to achieve high coulombic efficiency, sometimes exceeding 90%, under optimized conditions in non-aqueous solutions. researchgate.net Achieving high Faradaic efficiency in an aqueous sulfate electrolyte would depend on carefully controlling the electrode potential to favor dysprosium oxidation over competing reactions.

Intermediate Suppression: Dysprosium can technically exist in a +2 oxidation state, although the +3 state is overwhelmingly more stable. researchgate.net The direct, one-step electrochemical reduction of Dy³⁺ to Dy⁰ in molten salts suggests that the formation of a stable Dy²⁺ intermediate is not a favored pathway under those conditions. nih.gov

In the anodic dissolution process, suppressing the formation of any potential Dy²⁺ intermediates is crucial for ensuring the direct and efficient production of Dy³⁺ ions needed for this compound. This is typically achieved by controlling the anodic potential. By applying a sufficiently high oxidation potential, the direct conversion of Dy⁰ to Dy³⁺ is strongly favored, effectively bypassing or "suppressing" the formation of any less stable, intermediate oxidation states.

Purification and Crystallization Strategies for High-Purity this compound

The production of high-purity this compound, with its distinct green crystalline appearance, is essential for its specialized applications. aemree.com Following initial synthesis, the compound typically undergoes rigorous purification to remove contaminants, particularly other rare earth elements which have very similar chemical properties. Advanced purification and crystallization techniques are therefore critical to achieving the purity required for its use as an intermediate in various industries. aemree.com

Selective Solvent Extraction Techniques (e.g., Di(2-ethylhexyl)phosphoric acid Systems)

Solvent extraction is a highly effective and widely used industrial method for the separation and purification of rare earth elements, including dysprosium. ysxbcn.comresearchgate.net The technique leverages the differential partitioning of metal ions between an aqueous solution and an immiscible organic solvent containing a specific extractant. Among the most common and efficient extractants for this purpose is Di(2-ethylhexyl)phosphoric acid (D2EHPA). researchgate.netresearchgate.net

The process is based on a liquid cation exchange mechanism where the dysprosium ions (Dy³⁺) in the aqueous phase (often a chloride or nitrate (B79036) solution) are selectively complexed by the D2EHPA in the organic phase (typically diluted in a carrier like kerosene). researchgate.netresearchgate.net The extraction efficiency is highly dependent on the acidity (pH) of the aqueous phase; as the pH increases, the equilibrium shifts to favor the extraction of dysprosium into the organic phase. ysxbcn.comresearchgate.net By carefully controlling the pH and other parameters, a multi-stage counter-current extraction process can separate dysprosium from adjacent rare earth elements with high efficiency. researchgate.net

| Organic Diluent | Kerosene, Shellsol | Affects phase disengagement and physical properties of the organic phase. ysxbcn.comresearchgate.net |

This interactive table outlines the critical variables and their influence on the selective solvent extraction process for dysprosium purification.

Recrystallization Protocols and Temperature-Controlled Crystallization

Following purification by solvent extraction, recrystallization is employed to obtain this compound as a high-purity solid. mt.com This method relies on the temperature-dependent solubility of the compound. Like many rare earth sulfates, this compound exhibits retrograde solubility in water, meaning its solubility decreases as the temperature increases. researchgate.net

A standard recrystallization protocol involves dissolving the impure this compound in water at a low temperature to create a saturated solution. After filtering out any insoluble impurities, the solution is slowly heated. As the temperature rises, the solution becomes supersaturated, inducing the crystallization of pure this compound, typically as the octahydrate, Dy₂(SO₄)₃·8H₂O. aemree.comchemdad.com Controlling the rate of temperature change is crucial for growing well-defined crystals and maximizing purity, as impurities tend to remain in the mother liquor. mt.com The resulting crystals are then separated, washed with cold deionized water, and dried.

Table 2: Temperature-Controlled Crystallization Protocol for this compound

Step Parameter Condition Purpose
1. Dissolution Temperature Low (e.g., 20-25 °C) Maximize the amount of dissolved this compound.
2. Filtration N/A Hot or Cold Filtration Remove insoluble particulate impurities.
3. Crystallization Temperature Gradual increase (e.g., to 65 °C or higher) Induce crystallization due to decreased solubility. researchgate.net
4. Separation Filtration N/A Isolate the pure crystals from the impurity-rich mother liquor.

This interactive table details a typical procedure for purifying this compound via temperature-controlled recrystallization.

Purity Assessment Metrics (e.g., ICP-OES, XRD Crystallinity Index)

To ensure the final product meets required specifications, its chemical purity and crystallinity are rigorously assessed using advanced analytical techniques.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a vital technique for quantifying the elemental composition of the purified this compound. researchgate.netresearchgate.net The method can accurately determine the concentration of trace metallic impurities, including other rare earth elements, with high sensitivity. researchgate.net The sample is dissolved and introduced into a high-temperature argon plasma, which excites the atoms. The characteristic wavelengths of light emitted as the atoms relax are measured, and their intensities are correlated to the concentration of each element. researchgate.net This allows for the verification of purity levels, often required to be 99.99% or higher.

X-ray Diffraction (XRD) is used to identify the crystalline phase of the material and to assess its structural quality. The resulting diffraction pattern provides a unique "fingerprint" of the crystal structure, which can be compared to standard reference patterns to confirm the presence of Dy₂(SO₄)₃·8H₂O. researchgate.net Furthermore, the XRD data can be used to calculate a Crystallinity Index (CrI) . This index is a measure of the degree of structural order in the sample and is often determined by comparing the intensity of the crystalline peaks to the total intensity, which includes any amorphous background signal. nih.gov A high crystallinity index indicates a well-ordered, high-quality crystalline product. nih.gov

Table 3: Analytical Techniques for Purity and Crystallinity Assessment

Technique Measurement Information Provided
ICP-OES Intensity of emitted light at element-specific wavelengths Precise quantitative measurement of trace elemental impurities. researchgate.netpcdn.co
XRD Diffraction angle (2θ) and intensity of scattered X-rays Identification of crystal phase and structure. researchgate.netaps.org

| XRD | Ratio of crystalline peak area to total pattern area | Crystallinity Index (CrI), a measure of the degree of crystal perfection. nih.gov |

This interactive table summarizes the primary analytical methods used to verify the quality of high-purity this compound.

Crystallographic Investigations and Structural Elucidation of Dysprosium Iii Sulfate and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) provides definitive information on the crystal structure of a material. For dysprosium(III) sulfate (B86663), these studies have primarily focused on its octahydrate derivative, Dy₂(SO₄)₃·8H₂O, yielding a detailed picture of its solid-state architecture.

Crystallographic analysis of dysprosium(III) sulfate octahydrate has revealed that it crystallizes in the monoclinic system. heegermaterials.com The specific space group has been identified as C2/c (No. 15), indicating a centrosymmetric structure. heegermaterials.com This places it within a series of isostructural rare earth sulfate octahydrates. heegermaterials.com

Precise lattice parameters for this compound octahydrate have been determined from single-crystal X-ray diffraction data collected at 293 K. heegermaterials.com The unit cell dimensions are as follows:

ParameterValue (Å/°)
a13.469(2) Å
b6.695(1) Å
c18.202(3) Å
β102.06(1)°
Volume (V)1605.1 ų

Data sourced from Wei, D.Y. & Zheng, Y.-Q. (2003). heegermaterials.com

The unit cell contains four formula units (Z = 4). heegermaterials.com

In the crystal structure of this compound octahydrate, the dysprosium(III) ion is eight-coordinated. heegermaterials.com The coordinating atoms are all oxygen atoms, which originate from four water molecules and four sulfate anions. heegermaterials.com The resulting coordination polyhedron around the Dy(III) ion is best described as a square antiprism. heegermaterials.com This coordination environment is a common feature among the heavier lanthanide sulfate octahydrates.

The Dy-O bond lengths in this compound octahydrate range from 2.298 Å to 2.479 Å. heegermaterials.com This variation in bond distances indicates some distortion in the coordination polyhedron, which is typical for such structures. The sulfate groups also exhibit some deviation from ideal tetrahedral geometry. The tridentate sulfate group, in particular, shows significant distortion. heegermaterials.com

An extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal structure of this compound octahydrate. The coordinated water molecules act as hydrogen bond donors, forming bonds with oxygen atoms of the sulfate groups and with other water molecules. heegermaterials.com These interactions create a complex three-dimensional network that links the dysprosium-sulfate chains. The O···O distances for these hydrogen bonds are in the range of 2.715 Å to 3.036 Å. heegermaterials.com

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the phase identification and characterization of bulk crystalline materials. For this compound and its derivatives, PXRD is primarily used to confirm the phase purity of a synthesized sample by comparing its experimental diffraction pattern to a reference pattern. This reference can be a standard pattern from a database or a pattern calculated from the known single-crystal structure data.

The sharpness and intensity of the peaks in a PXRD pattern also provide an indication of the sample's crystallinity. For this compound octahydrate, a high degree of structural order is often observed. While specific experimental PXRD patterns are not detailed in the available literature, the single-crystal data allows for the theoretical calculation of a powder pattern that can be used for phase identification and quality control of bulk samples.

Advanced Crystallographic Techniques and Theoretical Correlations

Integration of Synchrotron X-ray Diffraction and X-ray Absorption Spectroscopy

The comprehensive structural elucidation of this compound, particularly its hydrated forms such as this compound octahydrate (Dy₂(SO₄)₃·8H₂O), benefits immensely from the synergistic application of synchrotron X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS). These two powerful, complementary techniques, when used in tandem, provide a detailed understanding of both the long-range crystallographic order and the local atomic environment of the dysprosium and sulfur atoms within the compound. stonybrook.edunih.gov

Conversely, XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique that probes the local geometric and electronic structure around a specific element. nih.goviucr.org By tuning the synchrotron X-ray energy to the absorption edge of dysprosium or sulfur, one can obtain detailed information about the coordination environment, bond distances, and oxidation states of these elements. princeton.edu

The integration of these techniques is particularly valuable for complex hydrated materials like this compound. While synchrotron XRD provides the average atomic positions over the entire crystal lattice, XAS can reveal subtle details about the local coordination of the dysprosium ions with water molecules and sulfate groups, as well as any disorder or variations in bond lengths that may not be apparent from the diffraction data alone. stonybrook.eduacs.org

Detailed Research Findings from Synchrotron X-ray Diffraction

A detailed analysis of synchrotron XRD data for this compound octahydrate would yield precise crystallographic information. The high-resolution diffraction pattern allows for Rietveld refinement to determine the exact atomic coordinates and unit cell parameters.

Interactive Data Table: Crystallographic Data for this compound Octahydrate

ParameterValue
Chemical FormulaDy₂(SO₄)₃·8H₂O
Crystal SystemMonoclinic
Space GroupC12/c1
a (Å)13.469
b (Å)6.695
c (Å)18.202
β (°)102.06
Volume (ų)1605.1
Z4
Calculated Density (g/cm³)3.104

The synchrotron XRD data would further reveal that the dysprosium atoms are coordinated by oxygen atoms from both water molecules and sulfate groups, forming a complex three-dimensional network. The precision of the data allows for an accurate determination of the Dy-O bond lengths and the geometry of the sulfate tetrahedra.

Insights from X-ray Absorption Spectroscopy

XAS studies, focusing on the dysprosium L₃-edge and the sulfur K-edge, would provide complementary information.

The XANES region of the dysprosium L₃-edge spectrum would confirm the +3 oxidation state of the dysprosium ions. The pre-edge features and the shape of the absorption edge are sensitive to the local coordination geometry around the dysprosium atom.

The EXAFS region provides quantitative information about the local atomic environment. Analysis of the EXAFS oscillations allows for the determination of the number of neighboring atoms (coordination number) and their distances from the absorbing atom (bond lengths).

Interactive Data Table: Representative EXAFS Fitting Results for the Dy L₃-edge in this compound Octahydrate

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Dy-O (Water)42.350.008
Dy-O (Sulfate)42.450.009
Dy-S23.600.011
Dy-Dy14.100.012

These hypothetical EXAFS results would indicate that each dysprosium atom is coordinated to approximately eight oxygen atoms, with distinct average bond lengths for the oxygen atoms belonging to water molecules versus those from the sulfate groups. This level of detail about the local structure is crucial for understanding the bonding and properties of the compound.

Similarly, analysis of the sulfur K-edge XANES and EXAFS would provide information about the geometry and bonding of the sulfate groups within the crystal lattice, confirming their tetrahedral coordination and providing precise S-O bond lengths.

By combining the long-range structural information from synchrotron XRD with the local structural and electronic details from XAS, a comprehensive and highly accurate picture of the crystal structure of this compound and its derivatives can be achieved. stonybrook.eduresearchgate.net This integrated approach is essential for understanding the structure-property relationships in such complex inorganic materials.

Spectroscopic Characterization and Electronic Structure of Dysprosium Iii Sulfate

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for understanding the structural arrangement of the sulfate (B86663) (SO₄²⁻) anions around the dysprosium(III) cation in the solid state. The symmetry of the sulfate ion and its coordination mode influence the observed vibrational frequencies.

The free sulfate ion possesses a tetrahedral (Td) symmetry, which results in four fundamental vibrational modes. Of these, only the antisymmetric stretching (ν₃) and the antisymmetric bending (ν₄) modes are infrared active. mpg.de

ν₁ (A₁): Symmetric stretch (~981 cm⁻¹) - IR inactive

ν₂ (E): Symmetric bend (~451 cm⁻¹) - IR inactive

ν₃ (F₂): Antisymmetric stretch (~1106 cm⁻¹) - IR active, triply degenerate

ν₄ (F₂): Antisymmetric bend (~617 cm⁻¹) - IR active, triply degenerate

When the sulfate ion coordinates to the Dy³⁺ cation, its symmetry is lowered from Td to a subgroup such as C₃ᵥ (monodentate coordination) or C₂ᵥ (bidentate chelation or bridging). This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split into multiple distinct bands. arizona.eduufop.br Furthermore, the formally IR-inactive ν₁ and ν₂ modes may become weakly active.

The analysis of the splitting pattern of the ν₃ and ν₄ bands in the FTIR spectrum of Dysprosium(III) sulfate can therefore provide valuable information about the coordination environment of the sulfate ions. For instance, a significant splitting of these bands would indicate a strong covalent interaction and a low-symmetry coordination environment, such as bidentate or bridging coordination. The shape and number of peaks in the ν₃ region (typically 1000-1200 cm⁻¹) and the ν₄ region (typically 600-700 cm⁻¹) are sensitive probes of the local structure. mpg.de In hydrated forms of the salt, such as Dy₂(SO₄)₃·8H₂O, additional bands corresponding to water librational modes can appear in the lower frequency region, and O-H stretching and bending vibrations are observed at higher wavenumbers (~3400 cm⁻¹ and ~1630 cm⁻¹, respectively). ufop.br

Vibrational ModeSymmetry (Free Ion)Approximate Frequency (Free Ion, cm⁻¹)IR Activity (Free Ion)Expected Changes Upon Coordination
ν₁ (Symmetric Stretch)A₁~981InactiveMay become weakly active.
ν₂ (Symmetric Bend)E~451InactiveMay become weakly active and split.
ν₃ (Antisymmetric Stretch)F₂~1106ActiveSplits into two or three components.
ν₄ (Antisymmetric Bend)F₂~617ActiveSplits into two or three components.

Luminescence Spectroscopy and Photophysical Properties

Dysprosium(III) is one of the most luminescent lanthanide ions, known for its characteristic emissions in the visible spectrum. acs.orgresearchgate.net Its photophysical properties are highly dependent on the local environment, including the solvent and coordinating ligands. While specific detailed studies on this compound solutions are limited, extensive research on the closely analogous Dysprosium(III) triflate (a sulfonate salt) in various solvents provides a strong basis for understanding its behavior. acs.orgresearchgate.net

The luminescence of Dy³⁺ arises from 4f-4f electronic transitions. The excitation spectra, obtained by monitoring the most intense emission while varying the excitation wavelength, show a series of sharp, low-intensity peaks corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states. researchgate.net

The electronic structure of the Dy³⁺ ion (4f⁹ configuration) gives rise to a complex manifold of energy levels. These levels are determined through the analysis of absorption and emission spectra. The ground state of the Dy³⁺ ion is ⁶H₁₅/₂. researchgate.net Luminescence typically originates from the ⁴F₉/₂ excited state. acs.orgresearchgate.net Another nearby excited state, ⁴I₁₅/₂, can also be involved in the photophysics, sometimes becoming thermally populated and contributing to the emission. acs.orgresearchgate.net

Term SymbolRole in Photophysics
⁶H₁₅/₂Ground Electronic State
⁴F₉/₂Primary Emitting Excited State
⁴I₁₅/₂Excited State, can be thermally populated from ⁴F₉/₂

Research has unequivocally assigned the primary emitting state in Dy³⁺ complexes to the ⁴F₉/₂ level. acs.orgresearchgate.net The characteristic emission bands observed in the visible spectrum correspond to transitions from this ⁴F₉/₂ state to lower-lying levels of the ⁶Hⱼ and ⁶Fⱼ manifolds. The two most prominent transitions are responsible for the typical "white light" appearance of Dy³⁺ luminescence under certain conditions.

TransitionApproximate Wavelength (nm)ColorNature
⁴F₉/₂ → ⁶H₁₅/₂~483BlueMagnetic Dipole Allowed
⁴F₉/₂ → ⁶H₁₃/₂~575YellowHypersensitive, Electric Dipole Allowed
⁴F₉/₂ → ⁶H₁₁/₂~663RedElectric Dipole Allowed
⁴F₉/₂ → ⁶H₉/₂~753Near-IR-
Data derived from studies on various Dy³⁺ doped materials. researchgate.net

The photophysical parameters of Dy³⁺ are highly sensitive to non-radiative quenching from the surrounding environment. The excited state lifetime (τ) and luminescence quantum yield (Φ) are key metrics for quantifying the efficiency of the emission process.

Studies on Dy(III) triflate provide valuable quantitative data. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which lacks the high-frequency O-H oscillators that quench luminescence, the intrinsic luminescence quantum yield of the ⁴F₉/₂ state is moderate, at approximately 10%. acs.orgresearchgate.net In protonated solvents like water and methanol (B129727), this value is significantly reduced due to efficient non-radiative de-excitation pathways provided by the O-H vibrations. acs.orgresearchgate.net Similarly, the excited-state lifetime is much shorter in protonated solvents compared to deuterated ones. This quenching effect is a hallmark of lanthanide luminescence and underscores the importance of the local environment in controlling the photophysical output of the Dy³⁺ ion in compounds like this compound.

ParameterSolventValue/Observation
Luminescence Quantum Yield (Φ)DMSO-d₆~10%
Luminescence Quantum Yield (Φ)H₂O, MeOHSignificantly reduced (quenched)
Excited State Lifetime (τ)Protonated Solvents (e.g., H₂O)Short (efficient quenching by O-H oscillators)
Excited State Lifetime (τ)Deuterated Solvents (e.g., D₂O)Longer than in protonated solvents
Data based on the behavior of the analogous Dy(III) triflate. acs.orgresearchgate.net

Solvent Effects on Luminescence Quenching (e.g., H₂O, MeOH, DMSO)

The luminescence of the dysprosium(III) ion is significantly influenced by its immediate coordination environment, particularly by the solvent molecules. The quenching of Dy(III) luminescence is primarily a non-radiative process mediated by vibrational energy transfer to the surrounding solvent molecules. High-frequency oscillators, such as the O-H bonds in water (H₂O) and methanol (MeOH), and C-H bonds in methanol and dimethyl sulfoxide (DMSO), are particularly effective at quenching the excited state of Dy(III). acs.org

The efficiency of quenching correlates with the vibrational energy of the solvent's bonds. The energy gap between the primary emitting state of Dy(III), the 4F9/2 level, and the next lowest energy level is such that it can be bridged by the vibrational overtones of these high-frequency oscillators. Consequently, the luminescence lifetime and quantum yield of Dy(III) are highly dependent on the solvent.

In a study of dysprosium(III) triflate, a salt with a non-coordinating anion similar to sulfate, the intrinsic luminescence quantum yield was found to be moderate (approximately 10%) in deuterated dimethyl sulfoxide (DMSO-d6). acs.org However, this yield is significantly reduced in protonated solvents. Both C-H and O-H oscillators act as efficient quenchers of the 4F9/2 state. acs.org The quenching efficiency generally follows the order H₂O > MeOH > DMSO, corresponding to the energy of their respective vibrational modes. This is because the higher energy of the O-H vibrations in water provides a more efficient pathway for non-radiative decay compared to the C-H vibrations in DMSO.

Table 1: Effect of Solvent on the Luminescence Properties of the Dy(III) Ion

Solvent Key Vibrational Modes Quenching Efficiency Effect on Luminescence
Water (H₂O) O-H stretch (~3400 cm⁻¹) High Strong quenching, lower lifetime and quantum yield
Methanol (MeOH) O-H stretch (~3300 cm⁻¹), C-H stretch (~2950 cm⁻¹) Moderate-High Significant quenching
Dimethyl Sulfoxide (DMSO) C-H stretch (~2950 cm⁻¹) Moderate Less quenching compared to H₂O and MeOH

Ligand-to-Metal Charge Transfer (LMCT) Band Analysis

Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. wikipedia.org This process results in the formal reduction of the metal center. wikipedia.org LMCT transitions typically give rise to very intense absorption bands in the UV-Vis spectrum, with molar absorptivities (ε) often exceeding 50,000 L mol⁻¹ cm⁻¹. wikipedia.org

For an LMCT transition to occur, the metal must be in a relatively high oxidation state (be easily reducible), and the ligand must have high-energy lone pairs of electrons (be easily oxidizable). In the case of this compound, the Dy(III) ion has a stable +3 oxidation state and is not easily reduced further. The ligands are water molecules from hydration and sulfate ions. While the oxygen atoms in both water and sulfate have lone pairs, they are not particularly easy to oxidize.

Consequently, for aqueous solutions of this compound, true LMCT bands are not a prominent feature in the visible or near-UV spectrum. The observed absorptions are typically the very weak, sharp peaks characteristic of Laporte-forbidden f-f transitions within the 4f electron shell of the Dy(III) ion. LMCT bands for Dy(III) would require the presence of more easily oxidizable ligands and would be expected to appear at high energies in the deep UV region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution Structure Determination using Proton Relaxation Enhancements

The paramagnetic nature of the dysprosium(III) ion provides a powerful tool for probing the solution structure of its complexes through Nuclear Magnetic Resonance (NMR). One such technique relies on the measurement of Paramagnetic Relaxation Enhancement (PRE). The unpaired electrons of the Dy(III) ion create a fluctuating magnetic field that enhances the relaxation rates of nearby atomic nuclei, such as the protons (¹H) of solvent molecules or ligands. nih.gov

This enhancement of the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates is highly dependent on the distance (r) between the Dy(III) ion and the observed nucleus, typically following an inverse sixth power relationship (1/r⁶). nih.govacs.org By measuring the PRE effect on different nuclei within a molecule, it is possible to calculate the distances of these nuclei from the central Dy(III) ion. This set of distance restraints can then be used to determine the three-dimensional structure of the dysprosium complex in solution. nih.gov

The theory explaining relaxation by Dy(III) chelates is well-established, incorporating both inner-sphere (directly coordinated molecules) and outer-sphere (diffusing nearby molecules) relaxation mechanisms. nih.gov The large spin-orbit interaction of Dy(III)'s non-S-ground state leads to a short electronic relaxation time, which has a significant effect on the proton 1/T₂ rate. nih.gov

Paramagnetic Effects of Dy(III) on NMR Spectra

The presence of a paramagnetic ion such as Dy(III) dramatically alters the NMR spectrum compared to that of a diamagnetic compound. wikipedia.org These alterations, known as paramagnetic shifts or hyperfine shifts, are the sum of two contributions: contact shifts and pseudocontact shifts. wikipedia.org

Contact (or Scalar) Shift : This effect arises from the delocalization of unpaired electron spin density from the metal ion to the nucleus via the covalent bonds of the complex. It is typically significant only for nuclei that are a few bonds away from the paramagnetic center. wikipedia.org

Pseudocontact (or Dipolar) Shift : This shift results from the through-space dipolar interaction between the magnetic moment of the electron and the magnetic moment of the nucleus. It depends on the distance and the angle between the nucleus and the paramagnetic center and is governed by the magnetic anisotropy of the complex. wikipedia.org

Dysprosium(III) is particularly known for inducing large pseudocontact shifts, which can spread NMR signals over a very wide chemical shift range (e.g., +26 to -29 ppm in one study). nih.govacs.org This large spectral dispersion is a key feature that makes Dy(III) useful as a shift reagent. The ¹H NMR paramagnetic shifts induced by Dy(III) are found to be dominated by the pseudocontact mechanism. acs.orgnih.gov In addition to large shifts, the paramagnetic nature of Dy(III) also causes significant line broadening of NMR signals, with the effect being more pronounced for nuclei closer to the ion. illinois.eduyoutube.com

Table 2: Key Paramagnetic Effects of Dy(III) on NMR Spectra

Effect Origin Dependence Impact on Spectrum
Pseudocontact Shift Through-space dipolar interaction Distance (1/r³) and angular position relative to the Dy(III) ion Large chemical shift changes, spreading signals over a wide range
Contact Shift Delocalization of unpaired electron spin through bonds Covalent pathway to the Dy(III) ion Significant shifts for nuclei close to the metal center
Line Broadening Enhanced nuclear relaxation rates (1/T₂) Proximity to the Dy(III) ion Wider NMR signals, reduced resolution

Application of Dy(III) as a Shift Reagent in NMR Imaging Research

The ability of dysprosium(III) to induce large pseudocontact shifts in NMR spectra makes it a valuable tool as an NMR shift reagent. acs.org Shift reagents are chemical species that can be added to an NMR sample to separate overlapping signals, thereby simplifying complex spectra and aiding in structural elucidation. wikipedia.orgnih.gov

In biomedical research and magnetic resonance imaging (MRI), Dy(III) complexes have been explored for various applications. They can be used to distinguish between ions or molecules in different environments, such as inside and outside of cells. researchgate.netmriquestions.com For example, a water-insoluble Dy(III) complex can be used to shift the resonance of extracellular ions (like ⁷Li or ²³Na) without affecting the signal from intracellular ions, allowing for the non-invasive study of ion transport across cell membranes. researchgate.net

The large magnetic moment and significant magnetic anisotropy of Dy(III) also lead to substantial effects on the relaxation times of water protons, particularly T₂ relaxation. nih.gov This property makes Dy(III) complexes potential candidates for T₂ contrast agents in MRI. While gadolinium(III)-based agents are more common as T₁ contrast agents, the unique magnetic properties of dysprosium make it a subject of ongoing research for specialized imaging applications. nih.govmriquestions.com

Other Spectroscopic Methods (e.g., UV-Vis Absorption for Complexation Studies)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a widely used technique to study the formation and stoichiometry of metal complexes in solution, including those of dysprosium(III). While the f-f transitions of the Dy(III) ion itself are weak and sharp, the formation of a complex with a chromophoric ligand (a molecule that absorbs light) can lead to significant changes in the UV-Vis spectrum.

When a ligand that absorbs in the UV-Vis range coordinates to the Dy(III) ion, the energy levels of the ligand's molecular orbitals are perturbed. This often results in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε) of the ligand's absorption bands. researchgate.netresearchgate.net

By systematically monitoring these spectral changes as a function of the ligand-to-metal ratio (a technique known as spectrophotometric titration), one can determine the stoichiometry of the complex being formed (e.g., 1:1, 1:2, etc.) and calculate its formation constant (Kf). This method is particularly useful for studying the interaction of Dy(III) with organic ligands, providing fundamental thermodynamic data about the stability of the resulting complexes. mdpi.com

Magnetic Properties and Magnetism Research of Dysprosium Iii Sulfate and Its Complexes

Intrinsic Paramagnetic Behavior of Dysprosium(III) Ions

The strong paramagnetic behavior of dysprosium(III) sulfate (B86663) is a direct consequence of the electron configuration of the dysprosium(III) ion. The Dy³⁺ ion possesses a [Xe] 4f⁹ electron configuration. This configuration, with its five unpaired 4f electrons, gives rise to a ground state term symbol of ⁶H₁₅/₂, indicating a large total angular momentum. The significant number of unpaired electrons and the substantial orbital angular momentum contribute to a large magnetic moment.

At room temperature, the product of the molar magnetic susceptibility and temperature (χT) for compounds containing a single Dy³⁺ ion is in excellent agreement with the theoretical value of 14.17 emu K mol⁻¹ expected for a free Dy³⁺ ion. nih.govacs.org This confirms the dominant paramagnetic contribution from the non-interacting Dy³⁺ ions at higher temperatures. The noticeable paramagnetism of dysprosium(III) sulfate is a well-documented characteristic. wikipedia.org

Temperature-Dependent Magnetic Phenomena

The magnetic properties of this compound exhibit a strong dependence on temperature, transitioning through different magnetic regimes as the temperature is lowered.

Transition Temperatures (Curie Temperature, Néel Temperature)

While metallic dysprosium exhibits ferromagnetism below a Curie temperature of 85 K and antiferromagnetism between 85 K and a Néel temperature of 179 K, this compound shows a different magnetic ordering at much lower temperatures. aps.org Research on this compound octahydrate (Dy₂(SO₄)₃·8H₂O) has not revealed ferromagnetic or antiferromagnetic ordering at temperatures down to the liquid helium range in many studies. However, some dysprosium compounds are known to order at very low temperatures. For instance, dysprosium trifluoride (DyF₃) nanoparticles show a transition to a ferromagnetic state at temperatures around 2.12 K to 2.45 K, depending on particle size. researchgate.net

Ferromagnetic, Antiferromagnetic, and Paramagnetic Regimes

Paramagnetic Regime: At temperatures above any magnetic ordering temperature, this compound is in a paramagnetic state. In this regime, the magnetic moments of the individual Dy³⁺ ions are randomly oriented due to thermal energy. The magnetic susceptibility typically follows the Curie-Weiss law, which describes the temperature dependence of susceptibility for a paramagnetic material.

Ferromagnetic and Antiferromagnetic Regimes: While simple this compound does not exhibit high-temperature ferromagnetism or antiferromagnetism, many dysprosium-containing materials, including the pure metal and various alloys and complexes, display these behaviors. aps.orgnih.gov The transition to these ordered states is driven by interactions between the magnetic moments of the Dy³⁺ ions. For example, dysprosium metal has a complex magnetic phase diagram with ferromagnetic ordering below 85 K and a helical antiferromagnetic structure between 85 K and 179 K. aps.orgaps.org

Magnetic Anisotropy and Its Origins

Dysprosium(III) ions are well-known for their large magnetic anisotropy, a property that is crucial for their use in high-performance permanent magnets and single-molecule magnets. researchgate.netacs.org This anisotropy means that the magnetic properties are highly dependent on the direction of measurement relative to the crystal axes.

Spectroscopic Splitting Factor (g-value) Anisotropy

The magnetic anisotropy of the Dy³⁺ ion is fundamentally linked to the anisotropy of its spectroscopic splitting factor, or g-value. In the crystalline environment of this compound, the g-value is a tensor quantity with different values along different crystallographic directions. For many dysprosium complexes, the ground state is a Kramers doublet characterized by a highly anisotropic g-tensor, often with g_z ≈ 20 and g_x, g_y ≈ 0. researchgate.net This extreme anisotropy forces the magnetic moment to align along a specific axis, known as the easy axis of magnetization.

Correlation with Crystal Field Effects and Coordination Environment

The origin of the large magnetic anisotropy in Dy³⁺ compounds lies in the interaction between the aspherical 4f electron cloud of the dysprosium ion and the electric field created by the surrounding ligands (sulfate ions and water molecules in the case of hydrated dysprosium sulfate). This is known as the crystal field effect. The crystal field lifts the degeneracy of the ⁶H₁₅/₂ ground state, splitting it into eight Kramers doublets. acs.org

The coordination environment around the Dy³⁺ ion determines the symmetry and strength of the crystal field, which in turn dictates the energy separation and composition of these sublevels. mdpi.com A low-symmetry coordination geometry can lead to a ground state that is a well-isolated doublet with a highly anisotropic magnetic moment. researchgate.netacs.org This strong axiality is a key requirement for achieving high-performance single-molecule magnets, as it creates a large energy barrier for the reversal of the magnetization. acs.orgacs.org The specific arrangement of atoms in the crystal structure of this compound is therefore directly responsible for its characteristic magnetic anisotropy.

Prediction of Magnetic Anisotropy using Electrostatic Models

The prediction of magnetic anisotropy in dysprosium(III) complexes, including those involving sulfate ligands, is foundational to understanding their behavior as single-molecule magnets (SMMs). Electrostatic models offer a powerful and intuitive method for this purpose. nih.govuoa.gr These models are predicated on the interaction between the shape of the dysprosium(III) ion's 4f electron cloud and the electric field generated by the surrounding ligands, known as the crystal field. uoa.grresearchgate.net

The Dy(III) ion possesses an oblate (flattened) electron density distribution. acs.org To achieve significant magnetic anisotropy, which is a prerequisite for SMM behavior, this oblate charge cloud must be stabilized by a strong axial crystal field. This is typically achieved by positioning ligands with a high negative charge density along a single axis, with a weaker field in the perpendicular (equatorial) plane. Such a ligand arrangement stabilizes the ground state with the maximum angular momentum projection quantum number (mJ = ±15/2), creating a large energy gap to the first excited state and thus a high barrier to magnetization reversal. uoa.gr

A key advantage of the electrostatic model is its simplicity and predictive power, requiring only the crystallographic coordinates of the complex. nih.govuoa.gr By calculating the electrostatic repulsion between the oblate 4f charge cloud and the ligand charges for all possible orientations, the model can identify the orientation of lowest energy, which corresponds to the magnetic anisotropy axis. uoa.gr This approach has been successfully used to reproduce the magnetic anisotropy axes for numerous low-symmetry dysprosium(III) complexes, demonstrating its validity and utility in the rational design of new SMMs. nih.govresearchgate.net

Single-Molecule Magnet (SMM) Research in Dysprosium(III) Complexes

Dysprosium(III) complexes are central to the field of Single-Molecule Magnet (SMM) research. nih.govacs.org This is due to the ion's large unquenched orbital angular momentum and significant spin-orbit coupling, which result in a ground state with a large magnetic moment and profound magnetic anisotropy. acs.orgnih.gov These intrinsic properties make Dy(III) an ideal candidate for creating molecules that can be magnetized and retain their magnetic memory below a certain "blocking temperature," a defining characteristic of SMMs. nih.govnih.gov

Slow Relaxation of Magnetization Phenomena

A hallmark of SMMs is the slow relaxation of their magnetization upon the removal of an external magnetic field. nih.gov This behavior arises from an effective energy barrier (Ueff) that the molecule's magnetic moment must overcome to reverse its orientation. In dysprosium(III) SMMs, this barrier is a direct consequence of the strong magnetic anisotropy imparted by the ligand field. nih.gov The rate of this relaxation is highly dependent on temperature and is governed by several distinct physical processes. nih.govnih.gov

The relaxation of magnetization in Dy(III) SMMs is primarily mediated by spin-phonon interactions and can be described by several mechanisms, with the Orbach and Raman processes being dominant at different temperatures. nih.govacs.orgunizar.es

Orbach Process: At higher temperatures, the Orbach process is typically the most significant relaxation pathway. nih.gov This is a two-phonon process where the spin system is thermally excited from the ground state to a real excited crystal field state. From this excited state, it can relax back to either of the ground state spin orientations (spin-up or spin-down), thus enabling magnetization reversal. nih.govacs.org The rate of the Orbach process is exponentially dependent on temperature, and the energy barrier (Ueff) is often associated with the energy of the first excited crystal field state. nih.gov

Raman Process: At lower temperatures, there is insufficient thermal energy to populate the excited states required for the Orbach process. acs.org In this regime, the Raman process becomes more prominent. This mechanism involves the inelastic scattering of phonons with the spin system, where a phonon is absorbed and another is emitted, providing a pathway for the spin to flip without involving a real intermediate electronic state. nih.govunizar.es The Raman process has a weaker, polynomial dependence on temperature. nih.gov

Other mechanisms, such as quantum tunneling of magnetization (QTM) and direct processes, can also contribute, especially at very low temperatures. nih.govmdpi.com

The effective energy barrier for magnetization reversal, Ueff, is a critical parameter that quantifies the performance of an SMM. A larger Ueff value generally leads to slower magnetic relaxation and a higher blocking temperature. acs.org This barrier is experimentally determined from alternating current (ac) magnetic susceptibility measurements performed over a range of temperatures and frequencies. By analyzing the temperature dependence of the magnetic relaxation time (τ), which can be extracted from the ac susceptibility data, the Ueff can be calculated by fitting the data to a model that includes the relevant relaxation processes, most notably the Orbach process at high temperatures. acs.orgnih.gov

Table 1: Representative Effective Energy Barriers (Ueff) in High-Performing Dysprosium(III) SMM Families
Compound FamilyTypical Ueff (cm-1)Key Structural Feature
Dysprosocenium Complexes ([Dy(CpR)2]+)1200 - 2300Axial sandwich structure with bulky cyclopentadienyl (B1206354) ligands
Pentagonal Bipyramidal Complexes900 - 1300Strong axial ligands (e.g., alkoxides) and weak equatorial donors
Dysprosium Bis(amide) Complexes600 - 950Near-linear coordination of two bulky amide ligands

Elucidation of Magnetization Dynamics and Hysteresis

The definitive proof of SMM behavior is the observation of magnetic hysteresis, which is the persistence of magnetization after an external magnetic field is removed. nih.govchemistryviews.org This molecular-level magnetic memory is a direct consequence of the slow relaxation of magnetization. nih.gov

Hysteresis loops are measured by sweeping an external magnetic field at a constant, low temperature and measuring the resulting magnetization. researchgate.net The "openness" of the loop below the blocking temperature indicates magnetic bistability. arxiv.org The shape of the hysteresis loop contains a wealth of information about the underlying magnetization dynamics. For example, the appearance of steps or sharp drops in magnetization at specific field values is a signature of quantum tunneling of magnetization, where the spin reverses its direction through the barrier rather than over it. researchgate.netarxiv.org Recent advancements have led to dysprosium complexes exhibiting open magnetic hysteresis loops at temperatures as high as 80 K and even approaching 100 K in some systems. chemistryviews.orgchemrxiv.org

Magnetic Susceptibility Measurements and Interpretations

The magnetic properties of this compound and its related complexes are a subject of significant interest due to the large magnetic moment and inherent magnetic anisotropy of the Dy³⁺ ion. americanelements.com The study of magnetic susceptibility provides fundamental insights into the electronic structure and magnetic behavior of these materials. This compound itself is known to be noticeably paramagnetic. wikipedia.org

Quasi-Static Susceptibility Analysis

In magnetic systems with strong dipolar interactions, such as those found in certain dysprosium compounds, the analysis of magnetic susceptibility requires careful consideration of factors like demagnetizing effects and domain formation, especially at low temperatures. royalsocietypublishing.org For materials like dysprosium ethyl sulphate, which serves as a close analogue for understanding the behavior of this compound, the low-field magnetic properties below its Curie temperature (0.13 K) are dominated by the formation of long, thin domains. royalsocietypublishing.org

A key concept in this analysis is the determination of a shape-independent quasi-static susceptibility. This value represents the intrinsic magnetic response of the system, stripped of contributions from domain wall motion and demagnetizing fields. royalsocietypublishing.org In favorable cases, it is possible to isolate this quasi-static susceptibility, which provides a more accurate picture of the material's inherent magnetic characteristics. royalsocietypublishing.org This is particularly relevant for dysprosium compounds, where the high magnetic anisotropy, stemming from the Dy³⁺ ion, leads to complex magnetic behaviors. royalsocietypublishing.orgacs.org

Relaxation Effects in Magnetic Systems

Magnetic relaxation describes the process by which a magnetic system returns to thermal equilibrium after being perturbed by an external magnetic field. In dysprosium(III) compounds, these relaxation phenomena are particularly pronounced and complex. Many dysprosium complexes exhibit slow relaxation of the magnetization, a characteristic feature of Single-Molecule Magnets (SMMs). acs.orgacs.org This behavior is not necessarily dependent on the presence of coupling interactions between ions; it is suggested to be an intrinsic characteristic of the single Dy³⁺ ion. acs.org

Studies on dysprosium ethyl sulphate below its Curie point have revealed marked relaxation effects in initial susceptibility measurements at frequencies between 25 and 900 c/s. royalsocietypublishing.org These effects are interpreted in terms of two primary mechanisms: the movement of domain walls and single spin reversals. royalsocietypublishing.org

In broader studies of dysprosium complexes, alternating current (ac) magnetic susceptibility measurements are crucial for investigating these slow relaxation dynamics. acs.org The appearance of a frequency-dependent, out-of-phase ac susceptibility signal (χ") is a hallmark of SMM behavior. acs.orgnsf.gov The relaxation of magnetization in these lanthanide systems can occur through various pathways, including direct Orbach or Raman processes. acs.org The ligand field environment surrounding the Dy³⁺ ion plays a critical role in determining the magnetic anisotropy and, consequently, the energy barrier to magnetization reversal. nih.govresearchgate.net

Comparative Magnetic Studies with Other Lanthanide(III) Compounds

Dysprosium(III) (a 4f⁹ ion) is a highly anisotropic ion, which is a key reason for its frequent use in the design of SMMs. acs.org This contrasts with Gadolinium(III) (a 4f⁷ ion), which has a half-filled f-shell and an S-ground state, making it magnetically isotropic. nsf.govnih.gov This fundamental difference leads to vastly different relaxation dynamics and magnetic susceptibility characteristics. nih.gov

Other anisotropic lanthanides like Terbium(III) and Holmium(III) also form complexes that can exhibit slow magnetic relaxation. acs.org Conversely, prolate ions such as Erbium(III) and Ytterbium(III) often show more modest energy barriers and faster relaxation times in similar coordination environments compared to the (pseudo)-axial Dy³⁺ complexes. nih.gov The ligand field created by the coordinating atoms is a key determinant of the magnetic susceptibility tensor, its anisotropy, and the resulting relaxation behavior for all lanthanide complexes. acs.orgacs.org Small changes in the coordination geometry can significantly impact these properties. acs.orgnih.gov

The following table provides a comparison of the molar magnetic susceptibility for several lanthanide compounds, illustrating the variation across the series.

Compound NameChemical FormulaMolar Magnetic Susceptibility (χm) / 10⁻⁶ cm³/mol
Dysprosium(III) OxideDy₂O₃+89600
Gadolinium(III) OxideGd₂O₃+53200
Gadolinium(III) Sulfate OctahydrateGd₂(SO₄)₃·8H₂O+53280
Erbium OxideEr₂O₃+73920
Erbium Sulfate OctahydrateEr₂(SO₄)₃·8H₂O+74600
Europium(III) OxideEu₂O₃+10100

Data sourced from the CRC Handbook of Chemistry and Physics. fizika.si Values are for room temperature.

This comparative data underscores the exceptionally high magnetic susceptibility of dysprosium compounds, a direct consequence of the electronic structure of the Dy³⁺ ion.

Solution Chemistry and Complexation Behavior of Dysprosium Iii Sulfate

Aqueous and Non-Aqueous Solution Behavior

The dissolution of dysprosium(III) sulfate (B86663) and the subsequent interactions of the dysprosium(III) ion (Dy³⁺) with the solvent are critical aspects of its chemistry.

Dysprosium(III) sulfate, particularly in its common octahydrate form (Dy₂(SO₄)₃·8H₂O), is generally described as being moderately to slightly soluble in water. acs.orgasianpubs.orgacs.orgfrontiersin.org It is also soluble in strong mineral acids. wikipedia.org The solubility can be influenced by a multitude of factors, with temperature being a significant one. Notably, some lanthanide sulfates are known to exhibit retrograde solubility, where their solubility in water decreases as the temperature increases. researchgate.net

Several physical and chemical factors can be manipulated to control the dissolution of this compound. The polarity of the solvent plays a crucial role, with polar solvents like water being more effective. In electrochemical synthesis, parameters such as current density and the concentration of the electrolyte affect the rate of dissolution. researchgate.net The introduction of a water-miscible organic solvent, such as ethanol (B145695) or isopropanol, can act as an antisolvent, reducing the salt's solubility and inducing crystallization. researchgate.netresearchgate.net

Table 1: Factors Affecting the Dissolution of this compound

Factor Effect on Solubility Scientific Principle
Temperature Can decrease with increasing temperature (retrograde solubility). researchgate.net Changes in the enthalpy and entropy of dissolution for the specific hydrate.
pH Generally more soluble in acidic solutions. acs.orgacs.org Protonation of sulfate and hydroxide (B78521) ions shifts equilibria, preventing precipitation of hydroxides.
Solvent Polarity Higher solubility in polar solvents (e.g., water). rsc.org "Like dissolves like"; polar solvents effectively solvate the Dy³⁺ and SO₄²⁻ ions.
Antisolvents Addition of miscible organic solvents (e.g., ethanol) decreases solubility. researchgate.netresearchgate.net Reduces the dielectric constant of the solvent mixture, weakening ion solvation.
Particle Size Smaller particles dissolve faster. acs.org Increased surface area allows for more rapid interaction with the solvent.

| Agitation | Increases the rate of dissolution. alfa-chemistry.com | Distributes solute away from the solid surface, maintaining a high concentration gradient. |

In aqueous solutions, the dysprosium(III) ion is subject to hydrolysis, a reaction with water that produces hydroxo complexes and releases protons, thereby lowering the pH. The primary hydrolysis reaction involves the formation of the DyOH²⁺ species. researchgate.net

Dy³⁺(aq) + H₂O(l) ⇌ DyOH²⁺(aq) + H⁺(aq)

The extent of hydrolysis is highly dependent on the pH of the solution. As the pH increases (i.e., as the concentration of hydroxide ions increases), the equilibrium shifts to the right, favoring the formation of not only the mononuclear DyOH²⁺ but also various polynuclear hydroxo complexes. nih.gov Potentiometric studies have identified the formation of species such as Dy₂(OH)₂⁴⁺ and Dy₃(OH)₅⁴⁺. researchgate.net This behavior is a critical factor in chemical processes involving dysprosium, as uncontrolled pH can lead to the precipitation of insoluble dysprosium hydroxides or basic sulfates. researchgate.net

Table 2: Selected Hydrolysis Equilibria for the Dysprosium(III) Ion

Equilibrium Reaction log K (at 298 K, infinite dilution)
Dy³⁺ + H₂O ⇌ DyOH²⁺ + H⁺ -7.53 ± 0.14
2Dy³⁺ + 2H₂O ⇌ Dy₂(OH)₂⁴⁺ + 2H⁺ -13.76 ± 0.20
3Dy³⁺ + 5H₂O ⇌ Dy₃(OH)₅⁴⁺ + 5H⁺ -30.6 ± 0.3

Data sourced from compilations of hydrolysis constants. researchgate.net

Upon dissolution in water, the dysprosium(III) ion is immediately solvated by water molecules, forming a hydrated aqua ion, [Dy(H₂O)ₙ]³⁺. The most common solid-state form is the octahydrate, Dy₂(SO₄)₃·8H₂O, indicating a strong affinity for water molecules. asianpubs.orgacs.org In solution, the first coordination sphere of the Dy³⁺ ion is occupied by water molecules. Ab initio molecular dynamics simulations and X-ray absorption studies on lanthanide ions, including Dy³⁺, have revealed a dynamic and symmetrically disordered first coordination shell, meaning it does not conform to a single, rigid geometry. acs.org The coordination number in this primary hydration shell is typically 8 or 9. The water molecules in this shell are in constant exchange with the bulk solvent. As a result of the hydrolysis reactions discussed previously, these hydrated species can deprotonate to form hydrated hydroxo complexes like [Dy(OH)(H₂O)ₙ₋₁]²⁺.

Coordination Chemistry in Solution

The Dy³⁺ ion, a hard Lewis acid, readily forms coordination complexes with a variety of ligands in solution. The sulfate counter-ion itself can participate in this coordination, forming inner- or outer-sphere complexes.

The formation of a complex in solution is an equilibrium process characterized by a stability constant (K) or formation constant (β), which are thermodynamic quantities. f-cdn.com A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The thermodynamics of lanthanide-sulfate complexation have been studied, showing the formation of species such as LnSO₄⁺ and Ln(SO₄)₂⁻. acs.orgresearchgate.net For these complexes, the stability increases with temperature in some cases. researchgate.net

The kinetics of ligand exchange describe the rate at which a coordinated ligand (like water) is replaced by another ligand. For lanthanide ions, these exchange rates are generally very fast. Studies on the complexation of Dy(III) with acetate (B1210297) have shown that the rate constant for the formation of the bis-acetate complex is significantly larger than that for the mono-acetate complex, indicating successive complexation steps. rsc.org Kinetic investigations with other ligands, such as anthranilic acid, have also been performed to understand the mechanism of complex formation. acs.org

Table 3: Thermodynamic Stability Constants for Analogous Lanthanide Sulfate Complexes

Complexation Reaction Lanthanide (Ln) Log β (at I=0)
Ln³⁺ + SO₄²⁻ ⇌ LnSO₄⁺ Lanthanum (La) 3.5 ± 0.3
Ln³⁺ + SO₄²⁻ ⇌ LnSO₄⁺ Europium (Eu) 3.35 - 3.82
LnSO₄⁺ + SO₄²⁻ ⇌ Ln(SO₄)₂⁻ Europium (Eu) 1.78 - 1.85

Data provides a general range for lanthanide-sulfate interactions, as specific thermodynamic data for dysprosium-sulfate is less commonly reported. acs.org

Dysprosium(III) forms stable coordination complexes with a wide array of ligands containing donor atoms such as oxygen and nitrogen. The nature of the ligand dictates the structure, stability, and properties (e.g., magnetic, luminescent) of the resulting complex. alfa-chemistry.com The coordination number of Dy(III) in these complexes is typically 8 or 9, leading to geometries such as the square antiprism or tricapped trigonal prism. rsc.orgnih.gov

The sulfate ions in this compound can be displaced by stronger chelating ligands. For instance, reactions with various diamines lead to the formation of stable binary complexes, with stability influenced by factors like ligand basicity and steric hindrance. asianpubs.org Other significant classes of ligands include β-diketonates, which form complexes that often exhibit single-molecule magnet behavior. rsc.org Azo ligands, such as 4-(2-Thiazolylazo)resorcinol (TAR), act as tridentate ligands, forming chelates with a 1:2 metal-to-ligand ratio. researchgate.net Polydentate macrocyclic ligands, like hexaazamacrocycles, can encapsulate the Dy³⁺ ion, forming highly stable complexes whose geometry is influenced by the flexibility of the macrocycle. mdpi.com

Table 4: Examples of Ligands Forming Complexes with Dysprosium(III)

Ligand Class Example Ligand Donor Atoms Resulting Complex Characteristics
Inorganic Anions Sulfate (SO₄²⁻) O Forms inner- and outer-sphere complexes (e.g., [Dy(SO₄)]⁺). acs.org
Carboxylates Acetate O Forms successive complexes, [Dy(CH₃COO)]²⁺ and [Dy(CH₃COO)₂]⁺. rsc.org
Diamines Ethylene diamine N, N Forms stable chelates; stability depends on ligand basicity. asianpubs.org
β-Diketonates 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione O, O Often yields complexes with square-antiprismatic geometry and magnetic properties. rsc.org
Azo Ligands 4-(2-Thiazolylazo)resorcinol (TAR) O, N, N Acts as a tridentate ligand to form octahedral complexes like [Dy(TAR)₂]. researchgate.net

| Macrocycles | Hexaazamacrocycles | N₆ | Forms encapsulated complexes with coordination number 8, e.g., [DyL(N₆)Cl₂]⁺. mdpi.com |

Formation of Coordination Complexes with Diverse Ligands

Chelating Agents (e.g., EDTA, D2EHPA, Macrocyclic Ligands)

Chelating agents are multi-dentate ligands that form stable, ring-like structures with metal ions.

Ethylenediaminetetraacetic acid (EDTA) is a well-known hexadentate ligand that forms highly stable complexes with lanthanide ions, including Dysprosium(III). chemistrycool.comthinkdochemicals.com The formation of the [Dy(EDTA)]⁻ complex is a 1:1 interaction between the metal ion and the ligand. chemistrycool.com The stability of these lanthanide-EDTA complexes generally increases with the atomic number of the lanthanide. nii.ac.jp Computational studies using density functional theory molecular dynamics simulations help predict the solution structures and relative stability constants of these complexes. rsc.org

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized extractant in the solvent extraction processes for separating rare earth elements. ukm.my Studies have shown that D2EHPA can effectively extract Dy(III) from aqueous solutions. ukm.myresearchgate.net The efficiency of this extraction is influenced by factors such as pH, the concentration of the extractant, the phase volume ratio, and temperature. ukm.my For instance, one study demonstrated that the extraction of dysprosium reaches equilibrium within 5 minutes. researchgate.net Another investigation achieved a 99.3% extraction efficiency for Dy at 30°C within 20 minutes using D2EHPA in kerosene. ukm.my Synergistic effects have also been observed when D2EHPA is used in combination with other extractants like Cyanex 272, enhancing extraction efficiency. mdpi.com

ParameterOptimal Condition/ResultSource
D2EHPA Concentration 0.1 mol dm⁻³ & 0.5 mol dm⁻³ researchgate.net
Equilibrium Time ~5 minutes researchgate.net
Temperature 30 °C ukm.my
Extraction Efficiency 99.3% ukm.my
Synergistic System 0.42% (w/w) Cyanex 272 & 0.28% (w/w) D2EHPA mdpi.com

Macrocyclic Ligands offer a framework for creating polynuclear dysprosium complexes with specific coordination geometries. nih.gov These ligands, such as hexaazamacrocycles and pyrazolate-based macrocycles, can encapsulate one or more Dy(III) ions. mdpi.comrsc.org The flexibility of the macrocycle and the nature of auxiliary ligands (like chloride or thiocyanate (B1210189) ions) influence the final coordination number and geometry of the metal center. nih.govmdpi.com For example, a flexible hexaaza donor ligand can create an eight-coordinate N₆Cl₂ environment around the dysprosium ion. mdpi.com The resulting structures can exhibit interesting magnetic properties, such as behaving as single-molecule magnets (SMMs). nih.govrsc.org

Biological Ligands (e.g., Cyclosporin A, Amino Acids)

The interaction of Dysprosium(III) with biological molecules is an area of active research.

Cyclosporin A (CsA) , a cyclic peptide with immunosuppressive properties, has been shown to form complexes with Dy(III) ions. nih.gov The coordination chemistry of Dy(III) is often used as a proxy for that of Ca(II). It is postulated that metal ion binding can induce conformational changes in CsA. nih.gov Nuclear Magnetic Resonance (NMR) and molecular dynamics studies have been employed to determine the structure of the CsA-Dy(III) complex in a micellar environment (sodium dodecyl sulfate), which mimics the hydrophobic conditions used for drug delivery. nih.gov

Amino Acids , the fundamental building blocks of proteins, can also act as ligands for Dy(III). One-dimensional dysprosium(III) complexes have been synthesized using α-glycine and β-alanine. researchgate.net In these structures, the Dy(III) ions are coordinated by oxygen atoms from the carboxylate groups of the amino acid ligands and from water molecules, resulting in coordination numbers of eight or nine. researchgate.net The specific amino acid used influences the resulting crystal structure and magnetic behavior of the complex. researchgate.net

Advanced Characterization of Solution Structures

Understanding the precise structure and dynamics of this compound and its complexes in solution requires sophisticated analytical and computational techniques.

Molecular Dynamics (MD) Simulations for Dynamic Solution Structures

Molecular dynamics (MD) simulations are a powerful computational tool for studying the microscopic behavior of ions in solution. nih.gov MD simulations have been used to investigate the dynamic structures of Dy(III) salt solutions, providing insights into ion-solvent and ion-ion interactions over time. nih.govacs.org These simulations can determine key structural parameters, such as coordination numbers and interatomic distances, which can be correlated with experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure). nih.gov For instance, MD studies on DyCl₃ solutions have been coupled with spectroscopic experiments to better understand the thermodynamic properties of these solutions at high concentrations. nih.gov

Spectroscopic Probes for Solution Complexation (e.g., NMR, UV-Vis)

Spectroscopic methods are essential for characterizing the formation and structure of dysprosium complexes in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying the complexes of paramagnetic ions like Dy(III). The paramagnetic properties of the Dy(III) ion can induce significant shifts and relaxation effects on the NMR signals of ligand nuclei, providing valuable structural information. nih.gov This approach has been instrumental in determining the solution structure of the complex between Dy(III) and Cyclosporin A. nih.gov ¹H-NMR and ¹³C-NMR have also been used to confirm the tridentate coordination of azo ligands to Dy(III). researchgate.netuodiyala.edu.iq

UV-Vis Spectroscopy is another technique used to monitor the complexation of Dy(III). Changes in the UV-Vis absorption spectrum of a ligand upon the addition of Dy(III) can indicate the formation of a complex and can be used to study its stoichiometry. researchgate.netuodiyala.edu.iq For example, the formation of a Dy(III) complex with the azo ligand 4-(2-Thiazolylazo)resorcinol (TAR) was confirmed by observing shifts in the absorption bands in the UV-Vis spectrum. researchgate.net

Retrograde Solubility Phenomena in Lanthanide Sulfates

Many lanthanide sulfates, including this compound, exhibit retrograde solubility, meaning their solubility in water decreases as the temperature increases. This behavior is contrary to the trend observed for most solid solutes.

Analytical Methodologies for Dysprosium Iii Determination in Research Matrices

Atomic Spectrometry Techniques

Atomic spectrometry techniques are a cornerstone for elemental analysis, providing high sensitivity and specificity. They rely on the interaction of electromagnetic radiation with atoms. For Dysprosium(III) analysis, methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF) Spectroscopy are commonly utilized. uobaghdad.edu.iq

ICP-MS is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. ump.edu.pl The methodology involves introducing a sample, typically in liquid form, into an argon plasma source, which ionizes the atoms of the elements present. nih.gov These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

For the analysis of Dysprosium(III), sample preparation is relatively straightforward and usually involves dilution or thermal digestion. nih.gov Biological samples like serum often require a dilution factor of 10 to 50, while solid samples such as tissues or geological materials necessitate chemical digestion to bring the analyte into solution. nih.govresearchgate.net ICP-MS is recognized for its high sample throughput, making it efficient for laboratories with large sample loads. nih.gov The technique's versatility makes it applicable to a wide range of fields, including environmental analysis, geochemistry, and the analysis of biological materials. ump.edu.pl Modern ICP-MS instruments may be equipped with a collision cell to minimize molecular interferences, which significantly improves detection limits for certain isotopes. msu.edu

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also referred to as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), is another powerful tool for elemental analysis. wikipedia.org In this technique, a liquid sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which causes the atoms and ions to become electronically excited. wikipedia.orgunil.ch As these excited species relax to their ground state, they emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org The intensity of this emission is directly proportional to the concentration of the element in the sample. wikipedia.org

ICP-OES is a robust and widely used method for determining the concentration of Dysprosium(III) and other elements in various matrices. uobaghdad.edu.iqresearchgate.net It is competitive with other inorganic analysis techniques, particularly concerning sample throughput and sensitivity. semanticscholar.org The technique can perform simultaneous multi-element determinations for up to 70 elements. unil.ch Applications include the analysis of nutrient levels in agricultural soils and the elemental analysis of motor oils to monitor engine wear. wikipedia.org

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. physlab.org The process involves irradiating a sample with high-energy X-rays from a controlled X-ray tube. This causes the atoms in the sample to emit "fluorescent" or secondary X-rays at energies characteristic of each element present. physlab.org By measuring the energies and intensities of these emitted X-rays, the elemental composition can be determined.

XRF has been applied to the analysis of Dysprosium in various samples, including industrial calcium sulfate (B86663) sediments and neodymium-iron-boron (NdFeB) magnets. researchgate.netresearchgate.net A significant challenge in XRF analysis can be spectral interference, where the characteristic X-ray lines of different elements overlap. For instance, in the analysis of NdFeB magnets, the Dysprosium Lα line can be overlapped by the high-intensity Iron Kα line. researchgate.net To overcome such issues, sample preparation techniques like chemical extraction may be employed. researchgate.net For example, iron can be extracted from a dissolved magnet solution using 4-methyl-2-pentanone (B128772) to allow for clear detection of the Dysprosium signal. researchgate.net

Electrochemical Methods

Electrochemical methods offer a cost-effective and often portable alternative to spectrometric techniques for the determination of metal ions. Voltammetry, in particular, has proven to be a simple, fast, and sensitive method for detecting rare earth elements like Dysprosium. undip.ac.idresearchgate.net

Differential Pulse Voltammetry (DPV) is an electrochemical technique that offers excellent sensitivity and low detection limits. It involves applying a series of regular voltage pulses superimposed on a linear voltage ramp. The current is measured twice during each pulse, once before the pulse and once at the end of the pulse. The difference between these two current measurements is plotted against the potential, resulting in a peaked voltammogram where the peak height is proportional to the analyte concentration. This differential measurement minimizes the contribution from the non-faradaic (capacitive) current, thereby enhancing the signal-to-noise ratio.

DPV has been successfully developed and optimized for the quantitative determination of Dysprosium(III) in both aqueous and non-aqueous solutions. uobaghdad.edu.iqproquest.com

The performance of the DPV method is highly dependent on several experimental parameters. The optimization of these parameters is critical to achieve the best sensitivity, accuracy, and precision.

Electrolyte: The choice of supporting electrolyte and its concentration are crucial as they affect the conductivity of the solution and the stability of the analyte. In one study aimed at developing an optimized method for Dysprosium determination, the type of electrolyte solution was identified as one of the most significant factors enhancing the current response. uobaghdad.edu.iqresearchgate.net Through optimization, an ammonium (B1175870) chloride concentration of 0.1046 M was determined to be optimal. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

Potential Deposition and Deposition Time: These parameters are critical in the preconcentration step of stripping voltammetry. The deposition potential is the potential at which the analyte is reduced and accumulated onto the working electrode surface. The deposition time is the duration for which this potential is applied. A study on Dysprosium(III) determination in an acetonitrile (B52724) solution identified deposition potential and deposition time as significant factors. undip.ac.idproquest.com The optimal conditions were found to be a deposition potential of -1.0 V and a deposition time of 83.64 seconds. undip.ac.idproquest.comdoaj.org

Amplitude Modulation: The pulse amplitude is another key parameter in DPV that influences the peak current. It was found to be a significant factor in multiple studies. undip.ac.iduobaghdad.edu.iqresearchgate.net Optimized values have been reported as 0.1082 V and 0.0929 V in different experimental setups. undip.ac.iduobaghdad.edu.iqproquest.comresearchgate.net

The systematic optimization of these parameters leads to significant improvements in the analytical figures of merit for Dysprosium(III) determination.

Table 1: Optimized Parameters for Dysprosium(III) Determination by DPV in Different Media
ParameterAqueous Medium uobaghdad.edu.iquobaghdad.edu.iqAcetonitrile Solution undip.ac.iddoaj.org
Supporting Electrolyte0.1046 M Ammonium chlorideNot specified, solvent is Acetonitrile
Deposition Potential (V)-3.5-1.0
Deposition Time (s)6083.64
Amplitude Modulation (V)0.10820.0929
Table 2: Analytical Performance of Optimized DPV Methods for Dysprosium(III)
Figure of MeritAqueous Medium uobaghdad.edu.iquobaghdad.edu.iqAcetonitrile Solution undip.ac.iddoaj.org
Detection Limit (mg/L)1.43220.6462
Quantification Limit (mg/L)4.77412.1419
Recovery (%)91.5893.62
Precision (%)99.8099.97

Differential Pulse Voltammetry (DPV)

Quantitative Determination in Aqueous and Organic Solvents (e.g., Acetonitrile)

The quantitative determination of Dysprosium(III) ions in various matrices, including aqueous solutions and organic solvents, is crucial for process control in separation and purification operations. Solvent extraction is a predominant method for separating and concentrating rare earth elements, including dysprosium.

In one study, the solvent extraction of dysprosium from an aqueous solution containing 1 g L−1 Dy and 0.2 M Sodium nitrate (B79036) was investigated using Cyanex 923 as the extractant. tandfonline.com It was observed that the extraction efficiency was higher in the presence of sodium nitrate compared to sodium chloride or sodium sulfate. tandfonline.com The study optimized several parameters, including equilibrium pH, extractant concentration, and temperature, to achieve a 98.4% extraction of dysprosium in three countercurrent stages at a pH of 1.5. tandfonline.com The extracted species in the organic phase was identified as Dy(NO₃)₃·3Cyanex 923. tandfonline.com For recovery of the dysprosium from the organic phase, various stripping agents were tested, with sulfuric acid showing the highest efficiency compared to hydrochloric and nitric acids. tandfonline.com

Another investigation focused on a solvent extraction method combining an ionic liquid, trihexyl(tetradecyl)phosphonium thiocyanate (B1210189), with the neutral extractant Cyanex 923 for the separation of Nd(III) and Dy(III) from chloride media. rsc.org This combination resulted in high distribution ratios and separation factors. The addition of Cyanex 923 to the ionic liquid was found to increase the distribution ratios of the rare earths, decrease the viscosity of the organic phase for improved mass transfer, increase the loading capacity, and improve phase disengagement. rsc.org Stripping of the extracted Dy(III) from the organic phase was effectively achieved using water. rsc.org

The photophysical properties of dysprosium(III) triflate have been studied in detail in solvents such as water (H₂O), methanol (B129727) (MeOH), and dimethyl sulfoxide (B87167) (DMSO). nih.gov In these solvents, Dy(III) forms symmetric solvate complexes with coordination numbers of 8 or 9, involving all oxygen donor atoms. nih.gov While this study focused on spectroscopic properties rather than quantitative analysis for process control, the characterization in different solvents is fundamental for developing analytical methods, as the solvent can significantly influence the coordination environment and, consequently, the spectroscopic signal used for quantification. nih.gov

Table 1: Solvent Extraction Parameters for Dysprosium(III)

Parameter Condition/Reagent Result/Observation Reference
Aqueous Phase 1 g L⁻¹ Dy in 0.2 M NaNO₃ Higher extraction efficiency than with NaCl or Na₂SO₄ tandfonline.com
Extractant 0.2 M Cyanex 923 98.4% extraction in 3 stages tandfonline.com
Optimal pH 1.5 - tandfonline.com
Stripping Agent 0.1% Sulfuric Acid Quantitative stripping in 2 stages tandfonline.com
Extracted Species Dy(NO₃)₃·3Cyanex 923 - tandfonline.com
Alternative System Ionic liquid + Cyanex 923 High distribution ratios for Dy(III) rsc.org
Stripping (Ionic Liquid) Water Effective stripping of Dy(III) rsc.org
Experimental Design Methodologies (e.g., Plackett-Burman, Response Surface Methodology, Box-Behnken Design)

To optimize the analytical methods for Dysprosium(III) determination, various experimental design methodologies are employed to efficiently screen for significant factors and identify optimal conditions. These statistical approaches reduce the number of experiments required compared to traditional one-factor-at-a-time methods, saving time and resources.

Plackett-Burman Design (PBD)

The Plackett-Burman design is a two-level fractional factorial design used for screening a large number of variables to identify the most influential ones. 6sigma.usnih.gov It is an efficient way to focus on the critical factors that significantly affect the response, while assuming that interactions between factors are negligible. wikipedia.orgrsc.org For instance, in a study aimed at optimizing the voltammetric determination of Dysprosium(III), a Plackett-Burman design was used to screen nine different factors that could affect the electrical current response. uobaghdad.edu.iq This initial screening identified the type of electrolyte solution and the amplitude modulation as the two most significant factors. uobaghdad.edu.iq

Response Surface Methodology (RSM)

Once the most significant factors are identified, Response Surface Methodology (RSM) is used to optimize the levels of these variables. RSM is a collection of statistical and mathematical techniques for building empirical models and finding the optimal conditions for a response. science.govscience.gov A study on the hydrothermal synthesis of Dysprosium oxide nanoparticles employed RSM to investigate the influence of parameters like the mass ratio of precursors, temperature, and time. scientific.net In the voltammetric determination of Dy(III), after the initial screening with PBD, an RSM-Central Composite Design (CCD) was used to further optimize the two significant factors. uobaghdad.edu.iq This optimization led to ideal values of 0.1046 M for the electrolyte and 0.1082 V for the amplitude modulation, resulting in good recovery and precision for Dy determination. uobaghdad.edu.iq

Box-Behnken Design (BBD)

The Box-Behnken design is a specific type of RSM that is highly efficient and does not require experiments at the extreme corners of the design space, which can be advantageous when these points are impractical or expensive to test. youtube.comnih.gov BBD is a three-level design that is well-suited for fitting a quadratic surface and thus modeling the response. science.govscience.gov A study on the synthesis of Dy₂O₃-nanoparticles used a Box-Behnken design to optimize parameters such as the mass ratio of the precursor (PEG and Dy₂O₃), temperature, and time. scientific.net The optimal conditions determined were 15 g PEG and 0.45 g Dy₂O₃ at 200°C for 7 hours. scientific.net Similarly, the optimization of extraction processes for various compounds often utilizes Plackett-Burman for initial screening followed by Box-Behnken for detailed optimization. science.gov

Table 2: Application of Experimental Design Methodologies for Dysprosium Analysis

Methodology Purpose Application Example Key Factors Identified/Optimized Reference
Plackett-Burman Design Screening Voltammetric determination of Dy(III) Type of electrolyte, amplitude modulation uobaghdad.edu.iq
Response Surface Methodology (RSM) Optimization Voltammetric determination of Dy(III) Electrolyte concentration (0.1046 M), amplitude (0.1082 V) uobaghdad.edu.iq
Box-Behnken Design Optimization Hydrothermal synthesis of Dy₂O₃ nanoparticles Precursor mass ratio, temperature, time scientific.net

Thermogravimetric Analysis (TGA) for Hydration State and Thermal Decomposition

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is particularly useful for determining the hydration state and studying the thermal decomposition pathway of compounds like Dysprosium(III) sulfate.

This compound typically exists as a hydrate, commonly as the octahydrate (Dy₂(SO₄)₃·8H₂O). aemree.com TGA can be used to identify the temperature ranges over which dehydration (the loss of water molecules) occurs and the subsequent decomposition of the anhydrous sulfate.

A study investigating the hydration and dehydration behaviors of various metal sulfates, including this compound, by TGA showed that these compounds undergo reversible hydration/dehydration between 30 and 200 °C. acs.org The TGA curves for Dy₂(SO₄)₃·xH₂O revealed a two-step reaction behavior. A "high-temperature reaction" occurs above 70 °C, where the hydration number (x) changes from 0 to approximately 1, with a small thermal hysteresis of less than 30 °C. acs.org

The thermal decomposition of rare earth sulfates, such as those of cerium and samarium, generally proceeds through the formation of an intermediate oxysulfate before the final oxide is formed at higher temperatures. researchgate.net For instance, the decomposition of anhydrous cerium(III) sulfate leads to the formation of CeO₂ at temperatures between 700°C and 920°C. researchgate.net While specific TGA data for the complete decomposition of this compound to its oxide was not detailed in the provided search results, the general pathway for rare earth sulfates involves:

Dehydration: Loss of water molecules at lower temperatures.

Decomposition to Oxysulfate: Loss of SO₃ at intermediate to high temperatures.

Decomposition to Oxide: Further loss of sulfur oxides to form the stable rare earth oxide (Dy₂O₃).

The thermal behavior of a Dysprosium(III) complex (not sulfate) was examined by TG and showed decomposition starting at 180°C and proceeding in three successive steps up to 700°C. researchgate.net Studies on other metal sulfates, like copper and zinc sulfates, also show a multi-step process of dehydration followed by decomposition to an oxysulfate and finally to the oxide at temperatures often exceeding 700-800 °C. nih.gov

Table 3: Thermal Events for this compound and Related Compounds

Compound Temperature Range (°C) Event Observation Reference
Dy₂(SO₄)₃·xH₂O 30 - 200 Reversible Dehydration/Hydration Two-step process, small thermal hysteresis acs.org
Dy₂(SO₄)₃·xH₂O > 70 High-temperature reaction Hydration number (x) changes from 0 to ~1 acs.org
Ce₂(SO₄)₃ (related rare earth sulfate) 700 - 920 Decomposition to Oxide Formation of CeO₂ researchgate.net

Complexometric Titration for Dysprosium Content Quantification

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. byjus.com This method is widely used for the determination of metal ions, including Dysprosium(III). The most common titrant used is ethylenediaminetetraacetic acid (EDTA), which forms stable, 1:1 water-soluble complexes with most metal ions. medmuv.com

The general principle involves titrating a solution of the metal ion with a standard solution of EDTA. pharmrecord.com The stability of metal-EDTA complexes is pH-dependent; trivalent metal complexes, like that of Dysprosium(III), are often stable in acidic solutions. digicollections.net To detect the endpoint, a metal ion indicator is used. These indicators are organic dyes that form a colored complex with the metal ion. During the titration, EDTA first reacts with the free metal ions. At the equivalence point, when nearly all the metal ions are complexed with EDTA, the EDTA removes the metal ions from the indicator-metal complex. This causes a sharp color change, signaling the endpoint. byjus.compharmrecord.com

For the titration of trivalent metals like dysprosium, Xylenol Orange is a common indicator. The titration is typically carried out in a solution buffered to a specific pH to ensure the stability of the metal-EDTA complex and the proper functioning of the indicator. For example, in the determination of bismuth or zinc, the solution pH is adjusted, and Xylenol Orange is used as the indicator, with the endpoint being a color change from pink-violet to yellow. digicollections.net

The reaction between Dysprosium(III) and EDTA can be represented as:

Dy³⁺ + [H₂Y]²⁻ → [DyY]⁻ + 2H⁺

Where [H₂Y]²⁻ is the common form of EDTA in aqueous solution. The release of protons (H⁺) during the reaction necessitates the use of a buffer to maintain a constant pH. medmuv.com

Table 4: General Parameters for Complexometric Titration of Trivalent Metals

Parameter Details Purpose/Rationale Reference
Titrant Standard solution of EDTA (disodium salt) Forms stable 1:1 complexes with metal ions medmuv.com
Indicator Xylenol Orange (for trivalent metals) Forms a colored complex with the metal ion, changes color at the endpoint digicollections.net
pH Control Buffer solution (e.g., methenamine) Maintains constant pH for complex stability and indicator function medmuv.comdigicollections.net
Endpoint Sharp color change (e.g., pink-violet to yellow) Indicates all metal ions have been complexed by EDTA digicollections.net

Neutron Activation Analysis (INAA) for Trace Dysprosium Measurement

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental concentrations in a wide variety of materials. barc.gov.inwikipedia.org The method is non-destructive in its instrumental form (INAA) and is based on nuclear transitions rather than electronic transitions. wikipedia.org

The process involves bombarding a sample with neutrons, typically from a nuclear reactor. wikipedia.org The atomic nuclei of the elements within the sample capture neutrons, forming radioactive isotopes. These isotopes then decay, emitting characteristic gamma rays. wikipedia.org By measuring the energy and intensity of these gamma rays, the identity and concentration of the elements in the sample can be determined. barc.gov.in

Dysprosium is an element that is particularly well-suited for determination by NAA. It has a large neutron capture cross-section, meaning it is very likely to be activated by neutron bombardment. wikipedia.org This high sensitivity allows for the detection of dysprosium at parts-per-billion (ppb) concentration levels. barc.gov.in

INAA has several advantages for trace element analysis:

High Sensitivity: As mentioned, it can detect elements like Dy at ppb levels. barc.gov.in

Selectivity: The gamma-ray energies are unique to each decaying isotope, providing high specificity.

Matrix Independence: The technique analyzes the nucleus, so the chemical form of the element does not affect the analysis. wikipedia.org

Bulk Analysis: Due to the penetrating nature of neutrons and gamma rays, NAA provides an analysis of the entire sample volume, not just the surface. wikipedia.org

The technique has been applied in various fields, including geology for the analysis of rare earth elements in rocks and ores, and in materials science. barc.gov.in For instance, NAA has been used to measure the mass of dysprosium in samples used as contrast agents to quantify crack features in materials. researchgate.net Due to its high sensitivity, NAA is also a valuable tool for determining trace elements in biological materials. nih.gov

Table 5: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Dy₂(SO₄)₃
This compound octahydrate Dy₂(SO₄)₃·8H₂O
Dysprosium oxide Dy₂O₃
Dysprosium(III) triflate Dy(CF₃SO₃)₃
Sodium nitrate NaNO₃
Sodium chloride NaCl
Sodium sulfate Na₂SO₄
Sulfuric acid H₂SO₄
Hydrochloric acid HCl
Nitric acid HNO₃
Thenoyltrifluoroacetone C₈H₅F₃O₂S
Salicylic acid C₇H₆O₃
Sulfosalicylic acid C₇H₆O₆S
Methanol CH₃OH
Dimethyl sulfoxide (CH₃)₂SO
Ethylenediaminetetraacetic acid (EDTA) C₁₀H₁₆N₂O₈
Xylenol Orange C₃₁H₃₂N₂O₁₃S
Copper Cu
Sulfur S

Applications of Dysprosium Iii Sulfate in Advanced Materials Science and Catalysis Research

Precursor Role in the Synthesis of Diverse Dysprosium Compounds

Dysprosium(III) sulfate (B86663) is a versatile precursor for the synthesis of a range of dysprosium compounds. Its solubility in aqueous solutions makes it a convenient source of dysprosium ions for precipitation and crystallization reactions. For instance, it can be used to produce other dysprosium salts, hydroxides, and oxides, which in turn are intermediates in the production of more complex materials.

One notable application is in the synthesis of dysprosium(III) sulfide (B99878) (Dy₂S₃). While direct synthesis from the elements is possible, displacement reactions involving a soluble dysprosium salt like the sulfate can also be employed. Dysprosium sulfides are of interest for their potential applications in electronic and optical devices.

The thermal decomposition of dysprosium(III) sulfate and its hydrates is another route to producing dysprosium oxides. The process involves controlled heating to first remove the water of hydration, followed by decomposition of the anhydrous sulfate at higher temperatures to yield dysprosium(III) oxide (Dy₂O₃). The characteristics of the resulting oxide powder, such as particle size and morphology, can be influenced by the decomposition conditions.

Catalytic Research Applications

The catalytic activity of dysprosium compounds is an area of ongoing research, with potential applications in various organic transformations.

Dysprosium(III) ions act as Lewis acids, meaning they can accept electron pairs. This property is the basis for their use in catalysis. While specific studies focusing solely on this compound as a direct heterogeneous catalyst for sulfide oxidation are not widely reported, the principle of using dysprosium-based materials for such reactions is established. The catalytic oxidation of sulfides to sulfoxides and sulfones is an important transformation in organic synthesis, with applications in the pharmaceutical and fine chemical industries.

Research in this area has more prominently featured dysprosium-containing metal-organic frameworks (Dy-MOFs). These materials can provide accessible and well-defined Lewis acidic dysprosium sites. In these syntheses, a soluble dysprosium salt is required, and while nitrates are commonly used, this compound could potentially serve as the precursor for the dysprosium nodes within the MOF structure.

Dysprosium-Organic Frameworks (Dy-MOFs) are crystalline porous materials constructed from dysprosium ions or clusters linked by organic ligands. These materials have shown promise as heterogeneous catalysts due to their high surface area and tunable structures. The synthesis of Dy-MOFs typically involves the reaction of a dysprosium salt with an organic linker in a suitable solvent. While dysprosium(III) nitrate (B79036) is a frequently used precursor in the literature for preparing Dy-MOFs for catalytic applications such as sulfide oxidation, this compound can also serve as the source of the dysprosium nodes. nanochemres.org

Once synthesized, these Dy-MOFs can act as effective catalysts. For example, a Dy-MOF has been demonstrated to catalyze the oxidation of sulfides to sulfoxides with high selectivity, utilizing the Lewis acidic nature of the Dy(III) centers. nanochemres.org The porous structure of the MOF allows for the diffusion of reactants to the active sites and the removal of products.

Dysprosium(III) oxide (Dy₂O₃) nanoparticles and microparticles are valuable materials with applications in catalysis, high-performance ceramics, and as additives in specialty glass and lasers. This compound can be used as a precursor in the synthesis of these oxide particles.

One method involves the precipitation of a dysprosium precursor, such as dysprosium hydroxide (B78521) or dysprosium carbonate, from a solution of this compound, followed by calcination at elevated temperatures to form the oxide. The particle size and morphology of the resulting Dy₂O₃ can be controlled by adjusting reaction parameters such as pH, temperature, and the concentration of reactants. A Korean patent describes a method for preparing dysprosium oxide nanoparticles where this compound is listed as a potential dysprosium salt precursor. google.com The process involves dissolving the dysprosium salt in an acidic aqueous solution and then heat-treating the solution to form the nanoparticles. google.com

Another approach is through the thermal decomposition of Dy-MOFs, which themselves can be synthesized using this compound as a precursor. The calcination of the MOF in air leads to the formation of Dy₂O₃ particles with a morphology that can be influenced by the structure of the parent MOF. nanochemres.org

Parameter Value
Dysprosium Salt Precursor This compound
Product Dysprosium(III) oxide nanoparticles
Synthesis Method Hydrothermal synthesis from a dysprosium salt solution
Particle Size 10 nm to 40 nm
Shape Spherical

This interactive data table summarizes the parameters for the synthesis of Dysprosium(III) oxide nanoparticles using a dysprosium salt precursor as described in a patent, where this compound is a possible option.

Advanced Magnetic Materials Development

Dysprosium plays a crucial role in the field of advanced magnetic materials, particularly in high-performance permanent magnets.

Neodymium-iron-boron (NdFeB) magnets are the strongest type of permanent magnets commercially available and are essential components in a wide range of technologies, including electric vehicles, wind turbines, and consumer electronics. A key challenge with standard NdFeB magnets is their performance at elevated temperatures, as they can lose their magnetic strength (a property known as coercivity).

To enhance the high-temperature performance and coercivity of NdFeB magnets, a small amount of dysprosium is often substituted for some of the neodymium in the alloy. Dysprosium increases the magnetocrystalline anisotropy of the material, which in turn improves its resistance to demagnetization at higher temperatures.

Magnetostrictive Materials (e.g., Terfenol-D Composites)

Dysprosium and its compounds play a crucial role in the formulation of advanced magnetostrictive materials, which are substances that change their shape or dimensions in response to a magnetic field. This property, known as magnetostriction, is particularly pronounced in alloys containing dysprosium. One of the most notable of these materials is Terfenol-D.

Terfenol-D is an alloy with the general formula TbₓDy₁₋ₓFe₂. wikipedia.org The name itself is an acronym derived from its constituent elements and the place of its development: Terbium, Iron (Fe), Naval Ordnance Laboratory (NOL), with the 'D' representing Dysprosium. wikipedia.orginstituteofmaking.org.uk This material exhibits the highest magnetostriction of any known alloy, capable of expanding and contracting up to 0.002 m/m when saturated by a magnetic field. wikipedia.org The inclusion of dysprosium is critical as it lowers the required magnetic field intensity to induce the magnetostrictive response. wikipedia.org

The exceptional properties of Terfenol-D, such as its large magnetostrictive force and high energy density, have led to its use in a variety of applications including sensors, actuators, and ultrasonic transducers. instituteofmaking.org.ukimim.pl For instance, it has been utilized in naval sonar systems and as a component in advanced fuel injectors for diesel engines. instituteofmaking.org.uk

MaterialCompositionKey PropertyApplication Example
Terfenol-D TbₓDy₁₋ₓFe₂High MagnetostrictionSonar Transducers, Actuators
Terfenol-D Composite Terfenol-D particles in a ductile matrixImproved Mechanical PropertiesAdvanced Sensors

Design of Single-Molecule Magnets

Dysprosium(III) ions are central to the design and synthesis of single-molecule magnets (SMMs), which are individual molecules that can exhibit classical magnetic properties. researchgate.netrsc.org This behavior is a result of a significant energy barrier to the reorientation of the molecule's magnetization, a property directly linked to high magnetic anisotropy. researchgate.net Dysprosium(III) is a lanthanide ion that possesses a large unquenched orbital angular momentum and a significant spin-orbit coupling, which are the primary sources of its profound magnetic anisotropy. researchgate.net

These characteristics make dysprosium an ideal candidate for constructing SMMs. researchgate.net The unique electronic structure of the Dy(III) ion, specifically its ⁴f electron configuration, gives rise to a Kramers doublet ground state with a large magnetic anisotropy. researchgate.net This intrinsic property is fundamental to achieving the slow magnetic relaxation that defines a single-molecule magnet.

Research into dysprosium-based SMMs is driven by their potential applications in cutting-edge technologies such as high-density information storage, quantum computing, and spintronics. researchgate.netrsc.org The ability of a single molecule to store a bit of information could lead to a dramatic increase in data storage capacity.

The design of dysprosium-based SMMs involves the careful selection of ligands that surround the central Dy(III) ion. The coordination environment created by these ligands dictates the symmetry and strength of the crystal field, which in turn influences the magnetic anisotropy and the energy barrier to magnetization reversal. researchgate.net Scientists are exploring various synthetic strategies to create specific coordination geometries that maximize this energy barrier and, consequently, the temperature at which the molecule can function as a magnet. Encapsulating dysprosium ions within fullerene cages is one such strategy that has yielded efficient and air-stable SMMs. nih.gov

Compound TypeKey FeaturePotential Application
Dysprosium-based SMMs High magnetic anisotropy from Dy(III) ionHigh-density data storage
Dinuclear Dysprosium SMMs Magnetic exchange interaction between Dy(III) ionsQuantum information processing
Dysprosium-Metallofullerenes Encapsulation of Dy ions in fullerene cagesSpintronic devices

Optical Materials and Devices

Phosphor Development for Lighting Applications

Dysprosium plays a significant role in the development of phosphors, which are essential materials in modern lighting technologies like light-emitting diodes (LEDs) and fluorescent lamps. sfa-oxford.comstanfordmaterials.com Phosphors are inorganic crystalline compounds that absorb energy from a source, such as ultraviolet (UV) or blue light, and re-emit it as visible light. The unique luminescent properties of dysprosium make it a valuable component in creating high-quality, energy-efficient light sources.

Specifically, dysprosium-based phosphors are known for their characteristic blue and yellow emissions. stanfordmaterials.com This combination is particularly useful for generating white light. stanfordmaterials.com By carefully tuning the composition of the phosphor, the relative intensities of the blue and yellow emissions can be controlled to produce white light with different color temperatures, from cool to warm white.

One of the key advantages of incorporating dysprosium into phosphor formulations is the enhancement of thermal stability. sfa-oxford.com In high-power lighting applications, phosphors can experience significant temperature increases, which can degrade their performance over time. Dysprosium helps to create phosphor materials that can withstand these demanding operational conditions without a significant loss of brightness or color quality. sfa-oxford.com

The trivalent dysprosium ion (Dy³⁺) is the active component responsible for the luminescence in these materials. The electronic transitions within the 4f shell of the Dy³⁺ ion give rise to the characteristic emission peaks. For example, white light emitting dysprosium-doped calcium sulfide (CaS) nanophosphors have been synthesized that exhibit prominent emission peaks in the blue (around 480 nm) and yellow (around 572 nm) regions of the spectrum. researchgate.net The Commission Internationale de l'Eclairage (CIE) coordinates of such phosphors can be very close to the standard for white light, making them promising candidates for use in white LEDs excited by near-ultraviolet light. researchgate.net

Phosphor Host MaterialActivator IonEmission ColorsKey Benefit
Calcium Sulfide (CaS)Dy³⁺Blue, YellowWhite light generation
Strontium Molybdate (SrMoO₄)Dy³⁺--
Bismuth Silicate (BSO)Dy³⁺, Ge⁴⁺-High thermal stability

Laser Technology (e.g., Dy-doped Yttrium Aluminum Garnet)

Dysprosium is a critical rare-earth element used in the development of solid-state lasers, particularly those operating in the mid-infrared (MIR) spectral region. riwoodward.comresearchgate.net This is achieved by doping a small amount of dysprosium ions into a host crystal, with Yttrium Aluminum Garnet (Y₃Al₅O₁₂) being a common choice. The resulting material, known as Dy-doped YAG (Dy:YAG), serves as the active gain medium in the laser. nanorh.com

The trivalent dysprosium ion (Dy³⁺) is the active laser ion. Its unique energy level structure allows for efficient laser operation at wavelengths that are not readily accessible with other rare-earth dopants. riwoodward.com Lasers based on dysprosium have demonstrated remarkable performance in the mid-infrared, with tunability over a wide range and high output powers. riwoodward.comresearchgate.net

The development of dysprosium-based lasers has gained significant interest due to the growing number of applications in the MIR region. This part of the electromagnetic spectrum is important for various technologies, including remote sensing, medical surgery, and materials processing, as it contains the characteristic vibrational and rotational frequencies of many molecules. riwoodward.com

Recent advancements in Dy:YAG and other dysprosium-doped laser systems have led to record-breaking performance, including continuous-wave output powers exceeding 10 watts and high slope efficiencies. riwoodward.comresearchgate.net The optical properties of Dy:YAG nanoparticles, such as their strong and stable photoluminescence, make them suitable for high-performance lasers. nanorh.com The emission wavelengths can be tuned by adjusting the doping concentration of dysprosium. nanorh.com

Laser Host MaterialDopant IonPrimary Emission WavelengthsKey Features
Yttrium Aluminum Garnet (YAG)Dy³⁺~3 µm, 4.3 µmHigh thermal stability, efficient MIR operation
ZBLAN (fluoride glass)Dy³⁺>3 µmFiber laser applications
Lead Thiogallate (PbGa₂S₄)Dy³⁺~4.3 µmRoom temperature operation

Optical Fibers

The application of dysprosium extends to the field of optical fibers, where it is used as a dopant to create specialty fibers with unique light-emitting properties. Dysprosium-doped optical fibers are a key component in the development of fiber lasers, which are known for their high beam quality, efficiency, and compact size.

A notable example is the development of a dysprosium-doped fluoro-aluminate glass fiber. This type of fiber has been successfully used to demonstrate yellow laser oscillation when pumped by a gallium nitride (GaN) laser diode. researchgate.net The dysprosium ions within the glass matrix absorb the pump light and then emit light at a longer wavelength, in this case, in the yellow part of the visible spectrum. researchgate.net

The performance of these dysprosium-doped fibers is dependent on several factors, including the composition of the host glass material, the concentration of the dysprosium dopant, and the wavelength and power of the pump source. Research in this area focuses on optimizing these parameters to achieve higher output powers and greater efficiency. The development of low-loss dysprosium-doped fibers is crucial for enabling practical laser devices. researchgate.net

Fiber Host MaterialDopant IonLaser EmissionPumping Wavelength
Fluoro-aluminate glassDy³⁺Yellow (~575 nm)~399 nm

Components in UV-Pumped White Light-Emitting Diodes

Dysprosium-based phosphors are promising materials for use in ultraviolet (UV)-pumped white light-emitting diodes (WLEDs). In this type of WLED, a UV-emitting LED chip is used to excite a blend of phosphors that convert the UV radiation into visible light of different colors. By combining the emissions from these phosphors, white light can be generated.

The unique luminescent properties of dysprosium, with its characteristic blue and yellow emission bands, make it a valuable component in the phosphor blend for UV-pumped WLEDs. stanfordmaterials.comresearchgate.net The combination of these two emission colors can produce high-quality white light. The precise color of the emitted light can be tailored by adjusting the concentration of dysprosium in the phosphor and by blending it with other phosphors that emit in the red and green regions of the spectrum. This allows for the creation of WLEDs with a wide range of color temperatures and high color rendering indices (CRIs).

Research has shown that dysprosium-doped phosphors, such as Dy,Ge:BSO (Bismuth Silicate), are potential candidates for use in high-power warm WLEDs. researchgate.net These phosphors exhibit good thermal stability, meaning they can maintain their light output and color quality even at the elevated operating temperatures of high-power LEDs. researchgate.net The development of efficient and stable dysprosium-based phosphors is a key area of research aimed at improving the performance and energy efficiency of solid-state lighting.

Phosphor SystemExcitation SourceKey PropertyApplication
Dy,Ge:BSOUV lightHigh thermal stabilityHigh-power warm WLEDs
CaS:DyNear-UV lightClose to standard white light pointWhite light LEDs

Nuclear Energy Applications

Dysprosium and its compounds are significant in the nuclear energy sector due to their unique nuclear properties, particularly the high thermal neutron absorption cross-section of several of its isotopes. This characteristic makes it a valuable material for controlling nuclear reactions.

Neutron Absorption for Nuclear Reactor Control Rods

Dysprosium is utilized in the manufacturing of control rods for nuclear reactors, which are essential for controlling the rate of fission of nuclear fuel like uranium or plutonium. researchgate.netresearchgate.netwikipedia.org Control rods function by absorbing neutrons, thereby preventing them from causing further fissions and helping to manage the reactor's power. researchgate.netwikipedia.org

While dysprosium itself has a high neutron capture cross-section, it is not typically used in its pure metallic form or as a sulfate in control rods. Instead, it is often incorporated into more stable and robust materials. A prominent example is Dysprosium Titanate (Dy₂TiO₅ or Dy₂Ti₂O₇), a ceramic material. wikipedia.orgresearchgate.netiaea.org Dysprosium titanate is favored for its high melting point, resistance to radiation damage, and the fact that it does not swell or outgas under neutron irradiation. researchgate.netiaea.orgkns.org Research indicates that dysprosium titanate is a promising replacement for traditional control rod materials like silver-indium-cadmium alloys. researchgate.net The synthesis of these specialized dysprosium compounds, such as dysprosium titanate, can begin with other dysprosium compounds, including the oxide. wikipedia.orgwikipedia.org this compound can serve as a precursor in the synthesis of dysprosium oxide, which is then used to produce dysprosium titanate. google.comresearchgate.net

The following table summarizes the key properties of dysprosium compounds used in nuclear reactor control rods:

PropertyDysprosium Titanate (Dy₂Ti₂O₇)Significance in Nuclear Applications
Neutron Absorption High neutron absorption cross-sectionEfficiently controls the rate of nuclear fission. wikipedia.org
Melting Point HighMaintains structural integrity at high operating temperatures of a reactor. researchgate.netkns.org
Radiation Resistance HighWithstands the intense radiation environment within a nuclear reactor core. wikipedia.orgnih.gov
Swelling & Outgassing MinimalEnsures dimensional stability and predictable performance over time. researchgate.netiaea.orgkns.org

Dosimetry for Ionizing Radiation Measurement (e.g., Dy-doped Calcium Sulfate/Fluoride)

Dysprosium-doped materials, particularly Calcium Sulfate doped with Dysprosium (CaSO₄:Dy), are extensively used in thermoluminescent dosimetry (TLD). wikipedia.orgresearchgate.netwikipedia.org Dosimetry is the measurement of absorbed doses of ionizing radiation. osti.govjst.go.jpresearchgate.net TLDs made from CaSO₄:Dy are highly sensitive and are used to monitor the radiation exposure of personnel working in environments with radiation. researchgate.net

When CaSO₄:Dy is exposed to ionizing radiation, it stores the energy. Upon heating, this stored energy is released in the form of light, and the amount of light emitted is proportional to the radiation dose received. This process is known as thermoluminescence. wikipedia.org

Key characteristics of CaSO₄:Dy in dosimetry include:

High Sensitivity: It can detect low levels of radiation. wikipedia.orgwikipedia.org

Linear Response: The light output is directly proportional to the radiation dose over a wide range. wikipedia.org

Favorable Glow Curve: The light is emitted at a specific temperature that is ideal for measurement. wikipedia.org

The preparation of high-sensitivity CaSO₄:Dy phosphors often involves a co-precipitation technique where a soluble dysprosium salt, such as this compound, can be a precursor. wikipedia.org

Emerging Applications in Energy Conversion and Storage

This compound is being explored for its potential in advanced energy conversion and storage technologies, leveraging its unique chemical and electrochemical properties.

Components in Fuel Cells and Solar Cells (e.g., Nanoparticles, Sputtering Targets)

Recent research has highlighted the potential of dysprosium sulfate-based materials in hydrogen fuel cells . A study on an anhydrous crystalline material based on dysprosium coordinated with sulfate ligands demonstrated a significant cumulative enhancement effect on proton conductivity. kns.orgwcs-group.co.uk This material achieved an anhydrous proton conductivity of 1.2 × 10⁻³ S cm⁻¹ at 243 °C, which is a substantial improvement over its initial conductivity. kns.orgwcs-group.co.uk This suggests its potential as a component in proton exchange membranes for fuel cells that can operate at higher temperatures without the need for water. wcs-group.co.uk

In the realm of solar cells and other thin-film applications, dysprosium compounds can be deposited using techniques like sputtering. nih.gov Sputtering targets made of dysprosium are used to create thin films with specific optical or electronic properties. chemtreat.comsolenis.comresearchgate.netdeswater.com While the direct use of this compound as a sputtering target is less common, it can be a precursor for creating dysprosium-containing materials that are then used in these applications. nih.gov The use of nanoparticles of dysprosium compounds is also an area of interest for enhancing the efficiency of energy conversion devices. nih.govvtt.fi

Environmental Research Applications

The chemical properties of this compound, particularly its solubility in water, suggest potential applications in environmental research, specifically in water treatment processes.

Role in Water Treatment Processes (as soluble sulfates)

Metal sulfates are widely used in water and wastewater treatment as coagulants and flocculants. deswater.com These chemicals help to remove suspended particles and impurities from water by causing them to aggregate into larger flocs that can be more easily separated.

While specific, large-scale applications of this compound as a primary coagulant are not extensively documented, research into the behavior of rare earth elements (REEs) in aqueous solutions provides insights into its potential role. The solubility of rare earth sulfates is a critical factor in hydrometallurgical processes and can influence their interaction with other substances in water. wikipedia.org

Studies have shown that the presence of sulfate ions can affect the adsorption and separation of REEs in water treatment systems. researchgate.net Research has also been conducted on the removal of dysprosium ions from wastewater using various adsorbent materials, indicating the importance of understanding its behavior in aqueous environments for environmental remediation purposes. wcs-group.co.uk The use of soluble sulfates can play a role in processes designed to recover valuable rare earth elements from industrial wastewater, which is an area of growing economic and environmental interest.

Tracers in Metabolic Studies

Dysprosium has been successfully utilized as a nonabsorbable marker in human metabolic studies to investigate the absorption of various minerals. nih.govnih.gov Research has demonstrated its efficacy as a quantitative fecal marker, providing a reliable alternative to the laborious process of total fecal collection over many days. nih.gov

Detailed Research Findings:

Two key studies highlight the utility of dysprosium in this application. The first study investigated whether dysprosium (Dy) could serve as a quantitative fecal marker for studies on the absorption of zinc-70 (⁷⁰Zn), copper-65 (B577637) (⁶⁵Cu), and magnesium-26 (²⁶Mg). nih.gov The findings were significant:

The fecal excretion of dysprosium was found to be complete. nih.gov

The excretion kinetics of dysprosium closely matched those of ⁷⁰Zn and ²⁶Mg, though not ⁶⁵Cu. nih.gov

This similarity in excretion patterns allowed researchers to develop a "partial pool" method. This method uses dysprosium and isotope data from only the first two stools passed after administration to accurately estimate the absorption of ⁷⁰Zn and ²⁶Mg. nih.gov

Estimates of mineral absorption using this partial pool method were not significantly different from those obtained via the traditional 5-day total fecal composite method. nih.gov

A second study focused specifically on zinc homeostasis and corroborated these findings. nih.gov Researchers administered dysprosium with all meals over five consecutive days to healthy adults. The results showed:

An average dysprosium recovery of 101.3 ± 2.4%, confirming its status as a nonabsorbable marker. nih.gov

A very strong correlation (r > 0.99) between the fecal excretion patterns of dysprosium and an orally administered zinc tracer (⁷⁰Zn) for every subject. nih.gov

Fractional zinc absorption measurements calculated using the dysprosium marker method correlated well (r > 0.95) with established methods. nih.gov

Collectively, this research establishes dysprosium as a reliable and useful tool for determining the completeness of fecal collections and for accurately measuring mineral absorption in human subjects. nih.govnih.gov

Properties of this compound

PropertyData
Chemical Formula Dy₂(SO₄)₃
Molecular Weight 613.19 g/mol (anhydrous) americanelements.com
CAS Number 14373-91-2 (anhydrous) espimetals.com
Appearance White solid (anhydrous) americanelements.com, Light yellow or green crystals (octahydrate) prochemonline.comaemree.com
Solubility Moderately soluble in water and acids americanelements.com
Paramagnetism Noticeably paramagnetic wikipedia.org

This table presents data for the anhydrous form unless otherwise noted. The most common hydrated form is the octahydrate, Dy₂(SO₄)₃·8H₂O.

Future Research Directions and Unexplored Avenues for Dysprosium Iii Sulfate

Synergistic Effects in Mixed-Lanthanide Sulfate (B86663) Systems

The exploration of mixed-lanthanide sulfate systems containing dysprosium(III) sulfate presents a promising frontier for discovering novel materials with tunable properties. The synergistic interplay between dysprosium and other lanthanide ions within a common sulfate matrix could lead to enhanced luminescence, unique magnetic behaviors, and improved catalytic activities.

Moreover, the combination of the high magnetic anisotropy of dysprosium(III) with the magnetic moments of other lanthanides, such as gadolinium(III), could result in materials with unique magnetic refrigeration properties or single-molecule magnets (SMMs) with higher blocking temperatures. A key research challenge will be to understand the structure-property relationships in these complex multi-component systems.

Table 1: Potential Synergistic Effects in Mixed-Lanthanide Sulfate Systems

Other LanthanidePotential Synergistic Effect with Dysprosium(III)Potential Application
Europium(III)Enhanced red luminescence via energy transferPhosphors for lighting and displays
Terbium(III)Enhanced green luminescence via energy transferPhosphors for lighting and displays
Gadolinium(III)Enhanced magnetocaloric effectMagnetic refrigeration
Ytterbium(III)Upconversion luminescenceBio-imaging, solar cells

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling techniques, such as density functional theory (DFT), can provide profound insights into the electronic structure, magnetic properties, and spectroscopic behavior of this compound and its derivatives. umn.edumdpi.com These predictive models are invaluable for designing new materials with desired functionalities, thereby reducing the need for extensive empirical experimentation.

Future computational studies should aim to develop accurate models that can predict the crystal field splitting of the dysprosium(III) ion in the sulfate lattice. This is critical for understanding its magnetic anisotropy and the resulting single-molecule magnet behavior. By simulating the effects of subtle structural modifications, such as hydration state or the presence of co-dopants, researchers can pre-screen for promising material compositions.

Furthermore, ab initio calculations can be employed to rationalize the mechanisms of energy transfer in mixed-lanthanide systems and to predict the luminescence spectra of novel phosphor materials. nih.gov The development of reliable computational protocols for this compound will accelerate the discovery of new functional materials for a range of technological applications.

Green Chemistry Approaches to this compound Synthesis

The traditional synthesis of inorganic salts often involves processes that are not environmentally benign. The application of green chemistry principles to the synthesis of this compound is a largely unexplored but critical area of research. Future efforts should focus on developing eco-friendly and sustainable synthetic routes.

One promising avenue is the use of aqueous-based synthesis methods at ambient temperature and pressure, minimizing energy consumption and avoiding the use of hazardous organic solvents. The exploration of biosynthetic routes, utilizing plant extracts or microorganisms as reducing or capping agents, presents an innovative approach to producing dysprosium-based nanomaterials. nih.gov While not yet applied to the sulfate, this methodology offers a template for future research.

Another green approach could involve mechanochemical synthesis, a solvent-free method that relies on mechanical energy to induce chemical reactions. Investigating the solid-state reaction between dysprosium oxide or carbonate and a sulfate source under ball milling conditions could lead to a more sustainable and scalable production process for this compound.

Integration of this compound in Multifunctional Hybrid Materials

The incorporation of this compound into multifunctional hybrid materials is a promising strategy for creating advanced materials with a combination of optical, magnetic, and structural properties. psecommunity.orgeurekaselect.com These hybrid materials, which can be organic-inorganic or inorganic-inorganic composites, offer the potential for synergistic functionalities that are not present in the individual components. eurekaselect.com

Future research could explore the synthesis of polymer-dysprosium(III) sulfate composites. By embedding this compound into a polymer matrix, it may be possible to fabricate flexible and processable materials with luminescent or magnetic properties. Such materials could find applications in sensors, optical devices, and data storage.

Fundamental Studies on Spin Dynamics in Low-Dimensional Dysprosium Systems

The unique electronic configuration of the dysprosium(III) ion gives rise to fascinating magnetic properties, including a large magnetic moment and significant magnetic anisotropy. These characteristics make dysprosium-based compounds, including the closely related dysprosium ethyl sulfate, ideal candidates for fundamental studies of spin dynamics, particularly in low-dimensional systems. aps.org

Future research should focus on investigating the quantum tunneling of magnetization and spin-lattice relaxation processes in this compound. mdpi.com By studying the spin dynamics at low temperatures and in varying magnetic fields, researchers can gain a deeper understanding of the factors that govern the magnetic behavior of this compound. This knowledge is crucial for the rational design of high-performance single-molecule magnets for applications in high-density data storage and quantum computing. umn.edu

Moreover, the study of thin films or monolayers of this compound could reveal novel two-dimensional magnetic phenomena. The reduced dimensionality can have a profound impact on the magnetic ordering and spin dynamics, potentially leading to the discovery of exotic quantum states.

Table 2: Key Research Areas and Potential Outcomes

Research AreaFocusPotential Outcome
Mixed-Lanthanide SystemsSynthesis and characterization of Dy-Ln sulfate solid solutions.Tunable luminescent and magnetic materials.
Computational ModelingDevelopment of accurate DFT models for Dy(III) sulfate.Predictive design of new functional materials.
Green SynthesisExploration of aqueous, biosynthetic, and mechanochemical routes.Environmentally friendly production methods.
Hybrid MaterialsIntegration of Dy(III) sulfate into polymer and biopolymer matrices.Multifunctional materials for optics and biomedicine.
Spin DynamicsInvestigation of magnetic relaxation and quantum tunneling.Advancements in single-molecule magnets and quantum computing.

Q & A

Q. What are the standard protocols for synthesizing Dysprosium(III) sulfate, and how do reaction conditions influence crystallinity?

this compound (Dy₂(SO₄)₃) is typically synthesized via aqueous reactions of dysprosium oxide (Dy₂O₃) with sulfuric acid under controlled stoichiometric conditions. Crystallinity is highly dependent on pH (optimized between 2–4), temperature (60–80°C), and evaporation rates. Slow evaporation yields larger crystals suitable for X-ray diffraction (XRD) analysis . Post-synthesis, vacuum filtration and drying at 110°C are recommended to minimize hydrate formation .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s electronic and structural properties?

  • XRD : Essential for confirming crystal structure and phase purity. Dy₂(SO₄)₃ typically adopts a monoclinic system with space group P2₁/c .
  • FTIR : Identifies sulfate ion vibrations (e.g., ν₃ asymmetric stretching at ~1100 cm⁻¹) and water of crystallization in hydrated forms .
  • UV-Vis-NIR : Detects f-f transitions of Dy³⁺ ions (e.g., ⁶H₁₅/₂ → ⁶F₁₁/₂ at ~450 nm) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .
  • First Aid : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve discrepancies in Dy³⁺ ion coordination geometry reported across studies?

Density Functional Theory (DFT) simulations can optimize geometry by accounting for ligand-field effects and counterion interactions. For example, discrepancies in Dy-O bond lengths (2.3–2.5 Å) may arise from solvent polarity or crystal packing. DFT models incorporating dispersion corrections (e.g., D3-BJ) improve agreement with experimental XRD data . Validation requires comparing simulated phonon density of states (pDOS) with neutron scattering or nuclear resonant vibrational spectroscopy (NRVS) .

Q. What experimental strategies mitigate hydration-induced phase instability in Dy₂(SO₄)₃ during magnetic susceptibility measurements?

  • Anhydrous Synthesis : Use sulfuric acid in non-aqueous solvents (e.g., ethanol) under inert atmosphere.
  • Thermogravimetric Analysis (TGA) : Monitor dehydration steps (e.g., 8H₂O loss at 120–150°C) to select stable temperature ranges for magnetic studies .
  • Sample Encapsulation : Seal crystals in quartz tubes under vacuum to prevent rehydration during SQUID magnetometry .

Q. How do sulfate ligand distortions affect the luminescence quantum yield of Dy³⁺ in Dy₂(SO₄)₃?

Non-radiative decay pathways are amplified by asymmetric sulfate coordination. To quantify:

  • Lifetime Measurements : Time-resolved photoluminescence (TRPL) identifies decay constants (τ₁, τ₂) linked to ligand-field symmetry.
  • Judd-Ofelt Analysis : Calculate intensity parameters (Ω₂, Ω₄, Ω₆) from emission spectra to correlate ligand distortion with radiative transitions .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on Dy₂(SO₄)₃’s solubility in polar solvents?

  • Method Standardization : Ensure consistent solvent purity (e.g., HPLC-grade H₂O) and temperature (25°C ± 0.1).
  • Ion Chromatography : Quantify sulfate ions post-dissolution to distinguish between solubility and decomposition.
  • Controlled Humidity : Prevent hydration/dehydration during solubility tests using gloveboxes (<1% RH) .

Q. What methodologies validate the absence of toxicological risks in Dy₂(SO₄)₃ for long-term material applications?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Cell Viability Assays : Use human fibroblast cells (e.g., NIH/3T3) with MTT assays at 24/48-hour exposures.
  • Ecotoxicity : Assess algal growth inhibition (Pseudokirchneriella subcapitata) per OECD 201 guidelines .

Methodological Resources

Parameter Technique Key Considerations Reference
Crystal StructureXRDAnhydrous samples reduce peak broadening
Magnetic PropertiesSQUID MagnetometryEncapsulate to avoid O₂/H₂O interference
Thermal StabilityTGA-DSCHeating rate ≤5°C/min for resolution
LuminescenceTRPLUse liquid N₂-cooled detectors for sensitivity

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